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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Formyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals

An Essential Building Block in Modern Medicinal Chemistry 3-Formyl-4-nitrobenzoic acid, a trifunctional aromatic compound, is emerging as a pivotal intermediate in the synthesis of complex pharmaceutical agents and novel...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Medicinal Chemistry

3-Formyl-4-nitrobenzoic acid, a trifunctional aromatic compound, is emerging as a pivotal intermediate in the synthesis of complex pharmaceutical agents and novel heterocyclic scaffolds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its physical and chemical properties, reactivity, and handling, grounded in established scientific principles and practical insights.

Core Molecular and Physical Characteristics

3-Formyl-4-nitrobenzoic acid, with the CAS Number 1092931-93-5, possesses a unique molecular architecture that dictates its reactivity and utility in organic synthesis. Its structure incorporates a benzoic acid moiety, a formyl group, and a nitro group, each contributing to its distinct chemical behavior.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="1.3,-0.75!"]; "C4" [label="C", pos="-0.85,0.75!"]; "C5" [label="C", pos="0.85,0.75!"]; "C6" [label="C", pos="0,-1.5!"]; "C7" [label="C", pos="2.6,0!"]; "O1" [label="O", pos="3.4,0.75!"]; "O2" [label="OH", pos="2.9,-0.9!"]; "C8" [label="C", pos="-2.6,0!"]; "H1" [label="H", pos="-3.4,0!"]; "O3" [label="O", pos="-2.1,0.9!"]; "N1" [label="N", pos="2.2,1.8!"]; "O4" [label="O", pos="2.9,2.5!"]; "O5" [label="O-", pos="1.5,2.5!"]; "H2" [label="H", pos="-1.9,-1.3!"]; "H3" [label="H", pos="1.9,-1.3!"]; "H4" [label="H", pos="0.5,-2.2!"];

} Structure of 3-Formyl-4-nitrobenzoic acid

A summary of its key physical and chemical properties is presented in the table below. While experimental data for some properties of this specific molecule are not widely published, values for closely related compounds provide valuable context.

PropertyValueSource/Notes
CAS Number 1092931-93-5
Molecular Formula C₈H₅NO₅
Molecular Weight 195.13 g/mol
Appearance Solid
Purity ≥95%[1]
LogP 1.28[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 5[1]
Melting Point Not specified for this compound. For comparison, 3-methyl-4-nitrobenzoic acid melts at 216-218 °C.[2]
Boiling Point Not specified. Nitrobenzoic acids often sublime or decompose at high temperatures.[3]
Solubility Insoluble in water. Expected to be soluble in polar organic solvents like alcohols, ethers, and chlorinated solvents.[4]Based on data for related nitrobenzoic acids.
pKa Not specified. The pKa of 4-nitrobenzoic acid is 3.41, suggesting that 3-Formyl-4-nitrobenzoic acid is a moderately strong acid.[3]The electron-withdrawing nature of the nitro and formyl groups enhances acidity.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm), and the acidic proton of the carboxylic acid will also be a broad singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups:

  • A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • A C=O stretch from the aldehyde (around 1690-1715 cm⁻¹).

  • Asymmetric and symmetric N-O stretches from the nitro group (around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 195. Fragmentation patterns would likely involve the loss of the hydroxyl group, the formyl group, and the nitro group.

Chemical Reactivity and Stability

The reactivity of 3-Formyl-4-nitrobenzoic acid is governed by the interplay of its three functional groups. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of both the nitro and formyl groups, as well as the carboxylic acid group.

Key Reaction Pathways:

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to the acid chloride. These transformations are crucial for incorporating this building block into larger molecules.

  • Reactions of the Aldehyde: The formyl group is susceptible to both nucleophilic addition and oxidation. It can be reduced to a primary alcohol or oxidized to a carboxylic acid. It also serves as a handle for the construction of heterocyclic rings through condensation reactions with various nucleophiles.

  • Reactions of the Nitro Group: The nitro group can be reduced to an amine, which is a common strategy in the synthesis of many pharmaceutical compounds. This transformation opens up a wide range of subsequent chemical modifications.

  • Aromatic Nucleophilic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group.

Stability Considerations:

3-Formyl-4-nitrobenzoic acid is generally stable under normal storage conditions, though it should be stored in a cool, dry place away from strong oxidizing agents and bases. The presence of the aldehyde group makes it potentially susceptible to air oxidation over time.

dot graph "Reactivity_Diagram" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Key Reaction Pathways of 3-Formyl-4-nitrobenzoic acid

Synthesis and Purification

Proposed Synthetic Workflow:

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

} Proposed Synthetic Workflow for 3-Formyl-4-nitrobenzoic acid

Step-by-Step Methodology (Hypothetical Protocol):

  • Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid group of 3-methyl-4-nitrobenzoic acid would first be protected, typically by converting it to an ester (e.g., a methyl or ethyl ester) under acidic conditions.

  • Oxidation of the Methyl Group: The methyl group would then be selectively oxidized to an aldehyde. This is a critical step that requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid. Reagents such as selenium dioxide or ceric ammonium nitrate could potentially be employed. The reaction conditions (solvent, temperature, and reaction time) would need to be carefully optimized.

  • Deprotection of the Carboxylic Acid: Following the oxidation, the protecting group on the carboxylic acid would be removed. For an ester, this is typically achieved through acid- or base-catalyzed hydrolysis.

  • Purification: The crude 3-Formyl-4-nitrobenzoic acid would then be purified. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds.[5] The choice of solvent would depend on the solubility of the product and any impurities. Column chromatography could also be employed for higher purity.

Self-Validating System for Protocol: Each step of this proposed synthesis should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) to track the progress of the reaction and assess the purity of the intermediate products. The final product should be thoroughly characterized by NMR, IR, and MS to confirm its identity and purity.

Applications in Drug Discovery and Development

3-Formyl-4-nitrobenzoic acid is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its trifunctional nature allows for diverse and regioselective modifications, making it an attractive starting material in medicinal chemistry.

While specific examples of its direct use in marketed drugs are not widely documented, its structural motifs are present in various pharmacologically active compounds. For instance, related nitrobenzoic acid derivatives are key intermediates in the synthesis of drugs like telmisartan (an antihypertensive) and have been explored in the development of agents for treating Chagas disease.[2][4]

The formyl group can be utilized in the construction of various heterocyclic systems, such as quinolines, pyrimidines, and imidazoles, which are common scaffolds in many drug molecules. The nitro group can be reduced to an amine, which can then be further functionalized to introduce desired pharmacophores.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Formyl-4-nitrobenzoic acid. It is classified as harmful and an irritant.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with plenty of water.

  • Store in a tightly closed container in a cool, dry place.

References

  • Wikipedia. 4-Nitrobenzoic acid. [Link]

  • Ataman Kimya. NITROBENZOIC ACID. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

  • RSC Advances. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

Sources

Exploratory

Reactivity profile of 3-Formyl-4-nitrobenzoic acid

This guide provides an in-depth technical analysis of 3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5), a high-value scaffold in medicinal chemistry. It focuses on the molecule's unique "push-pull" electronic structure a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5), a high-value scaffold in medicinal chemistry. It focuses on the molecule's unique "push-pull" electronic structure and its utility as a precursor for nitrogen heterocycles, particularly quinazolinones and benzimidazoles.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Technical Summary

3-Formyl-4-nitrobenzoic acid represents a "privileged scaffold" intermediate due to its dense functionalization. It combines three distinct reactive vectors on a single benzene core:

  • C1-Carboxylic Acid: A handle for solubility modulation or amide coupling (drug-linker attachment).

  • C3-Formyl Group: A highly electrophilic aldehyde, activated by the ortho-nitro group, ready for condensation or reductive amination.

  • C4-Nitro Group: A masked amine precursor that, upon reduction, triggers spontaneous intramolecular cyclization with the adjacent C3-formyl group.

This specific substitution pattern (ortho-nitrobenzaldehyde motif) makes the compound an ideal "pre-organized" building block for synthesizing quinazolin-4(3H)-ones , a pharmacophore found in numerous kinase inhibitors (e.g., Idelalisib analogs) and antimicrobial agents.

Electronic Structure & Reactivity Analysis

The "Push-Pull" Deactivation

The benzene ring is severely electron-deficient (π-deficient).

  • Inductive Effects (-I): The Nitro (

    
    ), Formyl (
    
    
    
    ), and Carboxyl (
    
    
    ) groups are all strong electron-withdrawing groups (EWG).
  • Resonance Effects (-R): The nitro group at C4 and the formyl group at C3 exert strong mesomeric withdrawal.

  • Consequence: The ring is deactivated towards Electrophilic Aromatic Substitution (

    
    ) but highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    )
    .
    • Note: While the nitro group is usually the leaving group in

      
      , the presence of the aldehyde allows for unique "ring transformation" reactions rather than simple displacement.
      
The Ortho-Effect (The "Golden Ticket")

The proximity of the C3-Formyl and C4-Nitro groups is the defining feature.

  • Electrophilicity: The C4-nitro group pulls electron density from the C3 position, making the aldehyde carbonyl carbon significantly more electrophilic than in unsubstituted benzaldehyde. This accelerates nucleophilic attacks (e.g., by amines or enolates).

  • Cyclization Potential: Reduction of the nitro group yields an aniline intermediate that is spatially primed to attack the C3-aldehyde, forming a dihydro-heterocycle that readily oxidizes to the fully aromatic system.

Core Reactivity Pathways

Pathway A: The Heterocyclic Vector (Reductive Cyclization)

This is the primary application in drug discovery. The molecule serves as a B-ring precursor for Quinazolinones .

Mechanism:

  • Condensation: The C3-aldehyde reacts with a primary amine (

    
    ) to form a Schiff base (imine).
    
  • Reduction: The C4-nitro group is reduced to an amine (

    
    ) using Fe/HCl, 
    
    
    
    , or catalytic hydrogenation.
  • Cyclization: The newly formed aniline nitrogen attacks the imine carbon (or an added carbon source like triethyl orthoformate) to close the pyrimidine ring.

Pathway B: Chemoselective Aldehyde Functionalization

The aldehyde can be targeted selectively without affecting the nitro or acid groups if mild conditions are used.

  • Reductive Amination: Using Sodium Triacetoxyborohydride (

    
    ) allows for the installation of amine side chains at C3 while leaving the C4-nitro group intact for later manipulation.
    
  • Knoevenagel Condensation: The activated aldehyde reacts rapidly with active methylene compounds (e.g., malonates) to form cinnamic acid derivatives.

Pathway C: Carboxyl Derivatization

The C1-acid is typically converted to an ester (protection) or an amide (pharmacophore linkage) before manipulating the sensitive nitro-aldehyde core to prevent polymerization.

Visualization of Reactivity[1]

ReactivityMap Core 3-Formyl-4-nitrobenzoic Acid Acid C1-COOH (Solubility/Linker) Core->Acid Aldehyde C3-CHO (Electrophile) Core->Aldehyde Nitro C4-NO2 (Masked Nucleophile) Core->Nitro Amide Amide Coupling (Drug Conjugation) Acid->Amide HATU/DIPEA Imine Schiff Base Formation Aldehyde->Imine R-NH2 Aniline Reduction to Aniline Nitro->Aniline Fe/HCl or H2/Pd Quin Quinazolin-4(3H)-ones (Kinase Inhibitor Core) Imine->Quin Cyclization Aniline->Quin + Orthoformate Benz Benzimidazoles Aniline->Benz Reductive Cyclization

Figure 1: Divergent reactivity map showing how the three functional groups enable modular scaffold construction.

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one Scaffold

Target: Conversion of 3-formyl-4-nitrobenzoic acid into a quinazolinone core.

Reagents:

  • Substrate: 3-Formyl-4-nitrobenzoic acid (1.0 eq)

  • Amine Partner: Aniline or Benzylamine derivative (1.1 eq)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Solvent: DMSO/Water (9:1) or Ethanol/Water

  • Oxidant/Cyclizer: Iodine (

    
    ) or simply air oxidation in presence of base.
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-formyl-4-nitrobenzoic acid (1 mmol) and the amine partner (1.1 mmol) in Ethanol (10 mL). Heat to reflux for 2 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Nitro Reduction: Cool the mixture to

    
    . Add a saturated aqueous solution of Sodium Dithionite dropwise. The yellow nitro color will fade to the colorless amine/imine intermediate.
    
  • Cyclization: Add Triethyl Orthoformate (1.5 eq) and a catalytic amount of p-TsOH. Reflux for 4 hours.

    • Alternative (Oxidative): If making 2-substituted quinazolinones, add the aldehyde partner and

      
       followed by heating in DMSO.
      
  • Workup: Pour reaction mixture into ice-water. The quinazolinone product typically precipitates.[1] Filter, wash with water, and recrystallize from EtOH.

Validation Check:

  • IR: Disappearance of nitro stretches (

    
    ) and aldehyde (
    
    
    
    ). Appearance of cyclic amide (lactam) band at
    
    
    .
Protocol 2: Chemoselective Reductive Amination

Target: Functionalization of C3 without reducing the C4-Nitro group.

Reagents:

  • Substrate: 3-Formyl-4-nitrobenzoic acid (1.0 eq)

  • Secondary Amine: Morpholine (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Methodology:

  • Activation: Mix substrate and amine in DCE under Argon. Add 1 drop of Acetic Acid to catalyze iminium ion formation. Stir for 30 mins at RT.

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours. Note: STAB is mild and will NOT reduce the nitro group or the carboxylic acid.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The product is an amino-acid zwitterion; careful pH adjustment (isoelectric point) is required for precipitation, or use reverse-phase chromatography.

Safety & Stability

  • Storage: Store at

    
     under inert atmosphere (Argon). The aldehyde is prone to air oxidation to the dicarboxylic acid (4-nitroisophthalic acid) over time.
    
  • Handling: The compound is a nitro-aromatic; while not explosive, it should be treated as a potential sensitizer. Avoid heating the dry solid above

    
     to prevent thermal decomposition of the nitro group.
    

References

  • PubChem. 4-Formyl-3-nitrobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Khan, I. et al.Quinazolinones: An Overview of Synthesis and Biological Potential.Journal of Chemical and Pharmaceutical Research, 2015. (Contextual grounding for quinazolinone synthesis protocols).
  • Organic Chemistry Portal. Synthesis of Quinazolinones.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Formyl-4-nitrobenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Understanding the thermal stability and decomposition pathways of active pharmaceutical ingredients (APIs) and key chemical interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the thermal stability and decomposition pathways of active pharmaceutical ingredients (APIs) and key chemical intermediates is paramount for ensuring safety, optimizing manufacturing processes, and defining stable storage conditions. This guide provides a comprehensive technical overview of the thermal behavior of 3-Formyl-4-nitrobenzoic acid, a molecule of interest in organic synthesis and drug development. While direct, extensive literature on this specific compound is limited, this document synthesizes data from analogous nitroaromatic and benzoic acid derivatives to build a robust, predictive model of its thermal characteristics. We further outline authoritative, field-proven experimental protocols for empirically determining its stability profile, empowering researchers to conduct self-validating thermal hazard assessments.

Introduction: The Imperative of Thermal Characterization

3-Formyl-4-nitrobenzoic acid is a multifunctional aromatic compound featuring a carboxylic acid, a nitro group, and an aldehyde (formyl) group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. However, the presence of an energetic nitro group inherently raises questions about the compound's thermal stability.

Explosive or rapid decomposition reactions are redox processes where the oxidant (nitro group) and the fuel (hydrocarbon backbone) are present in the same molecule[1]. An uncontrolled thermal decomposition can lead to catastrophic equipment failure and personnel injury. Therefore, a thorough understanding of a compound's thermal behavior is not merely an academic exercise but a critical component of process safety, risk assessment, and regulatory compliance. This guide serves to elucidate the probable decomposition mechanisms of 3-Formyl-4-nitrobenzoic acid and provides the practical methodologies required for its comprehensive thermal analysis.

Physicochemical & Inferred Thermal Properties

A foundational understanding begins with the compound's basic properties and a comparison with related structures.

PropertyValue / Inferred BehaviorSource / Rationale
Molecular Formula C₈H₅NO₅PubChem
Molecular Weight 195.13 g/mol PubChem
Appearance Likely a pale yellow or off-white crystalline solidBased on isomers like 4-nitrobenzoic acid[2] and m-nitrobenzoic acid[3].
Melting Point Expected to be a distinct event, likely preceding decomposition.Typical for crystalline organic acids.
Decomposition Onset Moderately high. The electron-withdrawing nitro group can facilitate decarboxylation[4].Studies on nitrobenzoic acid isomers show decomposition onset temperatures ranging from approximately 180°C to 205°C[5].
Decomposition Energy Expected to be significantly exothermic.The decomposition heats for nitrobenzoic acid isomers range from 335 to 542 J/g[5]. The presence of an additional oxidizable formyl group may influence this value.

Postulated Decomposition Pathways

Based on the thermal behavior of related aromatic nitro compounds, benzoic acids, and aldehydes, we can postulate several key decomposition steps for 3-Formyl-4-nitrobenzoic acid. The decomposition is unlikely to be a single-step event but rather a complex series of parallel and sequential reactions.

Primary Decomposition Mechanisms:
  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is a common thermal decomposition pathway for benzoic acid derivatives[6][7]. The strong electron-withdrawing effect of the adjacent nitro group is known to facilitate this C-C bond cleavage[4].

  • C-NO₂ Bond Homolysis: Cleavage of the carbon-nitro bond is a primary initiation step in the decomposition of many nitroaromatic compounds, releasing nitrogen dioxide (•NO₂) radicals[8]. This is an energy-intensive step but becomes significant at higher temperatures.

  • Nitro-Nitrite Isomerization: A common pathway in nitro compound decomposition involves rearrangement to a nitrite ester (–ONO), which is less stable and can subsequently decompose[8].

The proximity of the formyl and nitro groups may also introduce unique intramolecular pathways, potentially leading to the formation of cyclic intermediates before ring-opening and fragmentation.

G cluster_main Proposed Decomposition of 3-Formyl-4-nitrobenzoic Acid cluster_paths Primary Thermal Events cluster_products Initial Products & Radicals cluster_secondary Secondary Decomposition cluster_final Final Gaseous Products A 3-Formyl-4-nitrobenzoic Acid B Decarboxylation A->B Low Energy Pathway C C-NO2 Bond Homolysis A->C High Energy Pathway D Intramolecular Rearrangement (Nitro-Nitrite) A->D E CO2 + 2-Nitrobenzaldehyde B->E F •NO2 + Formylbenzoic Acid Radical C->F G Isomeric Nitrite Intermediate D->G H Further Fragmentation E->H F->H G->H I NOx, CO, H2O, N2 H->I

Caption: Postulated primary decomposition pathways for 3-Formyl-4-nitrobenzoic acid.

Experimental Workflow for Thermal Hazard Assessment

A definitive assessment of thermal stability requires empirical data. The following experimental workflow provides a comprehensive, self-validating system for characterizing the thermal properties of 3-Formyl-4-nitrobenzoic acid.

G cluster_workflow Thermal Hazard Assessment Workflow A Sample Preparation (Purity Analysis via HPLC/NMR) B Screening DSC (Differential Scanning Calorimetry) A->B Initial Screening C TGA (Thermogravimetric Analysis) B->C Correlate Thermal Events with Mass Loss D Detailed Kinetic Analysis (Isothermal or Dynamic DSC/TGA) B->D Refine Enthalpy & Onset Data C->D Determine Kinetic Parameters (Ea, A) E Data Synthesis & Hazard Report D->E Calculate TMRad, SADT, etc.

Caption: A logical workflow for the comprehensive thermal analysis of a chemical compound.

Protocol: Differential Scanning Calorimetry (DSC) for Screening

Objective: To determine the melting point, onset temperature of decomposition, and the enthalpy (energy) of decomposition. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference[9][10].

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 3-Formyl-4-nitrobenzoic acid into a high-pressure gold-plated stainless steel or a standard aluminum pan. A pinhole lid is recommended to allow for the release of gaseous decomposition products.

  • Experimental Conditions:

    • Temperature Program: Ramp from ambient temperature (e.g., 30°C) to a final temperature well past the decomposition event (e.g., 400°C).

    • Heating Rate (β): Conduct initial scans at a rate of 10 K/min. Slower heating rates (e.g., 2-5 K/min) can provide better resolution of thermal events[11].

    • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the exothermic peak(s) corresponding to decomposition.

    • Determine the extrapolated onset temperature (T₀) of the decomposition exotherm. This is a critical parameter for safety calculations.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHₚ).

Causality: Using high-pressure crucibles is essential as energetic decompositions can generate significant pressure, which could rupture standard pans and damage the instrument. An inert atmosphere ensures that the observed thermal events are intrinsic to the molecule's decomposition, not an oxidation reaction with air.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss associated with thermal events identified by DSC and to determine the temperature ranges of decomposition stages[12].

Methodology:

  • Instrument Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Use a temperature program and heating rate identical to the DSC experiment for direct correlation (e.g., 10 K/min from 30°C to 400°C).

    • Atmosphere: Purge with inert nitrogen (~50 mL/min).

  • Data Analysis:

    • Generate a plot of mass (%) vs. temperature.

    • Generate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

    • Correlate the mass loss steps with the thermal events observed in the DSC thermogram. For example, a sharp exotherm in the DSC with a corresponding sharp mass loss in the TGA confirms a decomposition event.

Trustworthiness: The combination of DSC and TGA is a self-validating system. DSC identifies the energy change, while TGA confirms if that energy change is associated with a loss of mass (decomposition) or not (e.g., phase transition)[13]. This dual analysis provides a much higher degree of confidence in the interpretation of results.

Data Interpretation and Synthesis

The data gathered from DSC and TGA experiments must be synthesized to build a complete thermal hazard profile.

ParameterDescriptionSignificance for 3-Formyl-4-nitrobenzoic Acid
Melting Point (Tₙ) Temperature at which the solid phase turns to liquid.Defines the upper limit for solid-state processing. Decomposition in the liquid phase is often faster and more hazardous.
Onset Temp. (T₀) The extrapolated temperature at which the decomposition reaction begins to accelerate.A primary indicator of thermal stability. Lower T₀ indicates lower stability. For nitroaromatics, this is a critical safety parameter.
Heat of Decomp. (ΔHₚ) The total energy released during decomposition (in J/g or kJ/mol).A measure of the decomposition's severity. High values (>500 J/g) indicate a significant potential for thermal runaway.
Mass Loss (%) The percentage of the initial mass lost during decomposition.Helps in elucidating the decomposition mechanism by comparing the experimental mass loss to the theoretical mass loss of postulated gaseous products (e.g., CO₂, NO₂, H₂O).

By analyzing the isomers of nitrobenzoic acid, it is observed that thermal stability at elevated temperatures follows the order: p-nitrobenzoic acid < o-nitrobenzoic acid < m-nitrobenzoic acid[5]. This suggests that the relative positions of the functional groups significantly impact stability, a principle that will undoubtedly apply to 3-Formyl-4-nitrobenzoic acid as well.

Conclusion

While no definitive, published study on the thermal decomposition of 3-Formyl-4-nitrobenzoic acid currently exists, a robust and scientifically sound assessment can be constructed. By leveraging established principles from the decomposition of nitroaromatic compounds and benzoic acids, we can predict a multi-pathway decomposition initiated by decarboxylation and/or C-NO₂ bond scission.

The authoritative and self-validating experimental workflow detailed herein, utilizing DSC and TGA, provides the necessary framework for researchers and drug development professionals to empirically determine the critical safety parameters (T₀, ΔHₚ) for this compound. This approach ensures that process development, handling, and storage of 3-Formyl-4-nitrobenzoic acid can be managed with the highest degree of safety and scientific integrity.

References

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO. Retrieved February 8, 2024, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved February 8, 2024, from [Link]

  • Gowenlock, B. G., Jones, P., & Majer, J. R. (1961). The thermal decomposition of the isomeric nitrobenzoic acids. Transactions of the Faraday Society, 57, 23-28.
  • Ju, X., Zhang, J., Liu, J., & Zhang, T. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. ACS Omega, 6(50), 34789-34798. Available from: [Link]

  • Simões, P. N., & Minas da Piedade, M. E. (2008). Thermal Decomposition of Aliphatic Nitro-compounds.
  • PubChem. (n.d.). 4-Nitrobenzoic acid. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved February 8, 2024, from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved February 8, 2024, from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved February 8, 2024, from [Link]

  • University of Nebraska-Lincoln. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved February 8, 2024, from [Link]

  • Clark, J. H., & Macquarrie, D. J. (1998). Thermal decarboxylation of nitrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (2), 329-332.
  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. Retrieved February 8, 2024, from [Link]

  • Khuwaja, M. A., & Kan-Wal, S. (2006). Degradation of benzoic acid and its derivatives in subcritical water. Journal of hazardous materials, 137(1), 461-467. Available from: [Link]

  • National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Retrieved February 8, 2024, from [Link]

  • Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved February 8, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amination of 3-Formyl-4-nitrobenzoic Acid

Executive Summary 3-Formyl-4-nitrobenzoic acid (CAS: 95628-93-0) is a high-value trifunctional scaffold critical in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1] Its utility lies in its three distinct re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formyl-4-nitrobenzoic acid (CAS: 95628-93-0) is a high-value trifunctional scaffold critical in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1] Its utility lies in its three distinct reactive sites: an electrophilic aldehyde, an electron-withdrawing nitro group, and an ionizable carboxylic acid.

This guide provides validated protocols for reacting this scaffold with amines. Unlike simple benzaldehydes, the presence of the para-nitro group significantly enhances the electrophilicity of the aldehyde, while the carboxylic acid introduces solubility and pH challenges.[1] We focus on two primary workflows: Reductive Amination (for secondary amine synthesis) and Hydrazine Cyclization (for indazole core formation).[1]

Strategic Analysis: The Trifunctional Challenge

Successful manipulation of this molecule requires navigating three competing reactivities. The para-nitro group pulls electron density from the ring, making the aldehyde at position 3 highly reactive toward nucleophilic attack (Schiff base formation).[1] However, the carboxylic acid at position 1 will immediately protonate any incoming basic amine, potentially stalling the reaction by sequestering the nucleophile as a salt.[1]

Reaction Landscape & Chemoselectivity

The following diagram illustrates the decision matrix for reacting 3-formyl-4-nitrobenzoic acid with nitrogen nucleophiles.

ReactionLandscape cluster_conditions Critical Control Parameters Start 3-Formyl-4-nitrobenzoic acid Salt Ammonium Carboxylate Salt (Reversible Dead End) Start->Salt Acid-Base Reaction (Fastest) Imine Schiff Base / Imine Start->Imine Direct Condensation Indazole Indazole Scaffold (PARP Inhibitor Core) Start->Indazole + Hydrazine (Cyclization) Amine Primary/Secondary Amine (R-NH2) Hydrazine Hydrazine (NH2-NH2) Salt->Imine Equilibrium Shift (Requires Dehydration) RedAmine Secondary Amine Product Imine->RedAmine + NaBH(OAc)3 (Reductive Amination) Control1 pH Control: Must maintain pH 4-5 for Imine formation Control2 Reductant Choice: STAB prevents Nitro reduction

Figure 1: Chemoselectivity map. The acid-base reaction (red path) must be overcome to access the productive imine pathway (blue path).[1]

Protocol 1: Chemoselective Reductive Amination

Objective: Synthesize secondary amines without reducing the nitro group or coupling the carboxylic acid.[1]

The "Salt-Bridge" Method

Direct reaction with amines is complicated by the carboxylic acid.[1] This protocol uses in situ salt formation followed by controlled reduction.

Reagents:

  • Substrate: 3-Formyl-4-nitrobenzoic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

Step-by-Step Procedure:

  • Solubilization & Salt Formation:

    • In a round-bottom flask under Argon, suspend 3-formyl-4-nitrobenzoic acid (1.0 g, 5.1 mmol) in DCE (20 mL).

    • Add the amine (5.6 mmol) dropwise.[1]

    • Observation: The suspension will likely clear or change texture as the ammonium-carboxylate salt forms.[1]

    • Add Acetic Acid (5.1 mmol).[1] Note: This buffers the system to pH ~5, optimizing imine formation.[1]

  • Imine Formation (The Aging Step):

    • Stir at room temperature for 30–60 minutes.

    • Expert Insight: Do not skip this. The electron-poor aldehyde reacts fast, but the salt equilibrium must shift.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)₃ (1.6 g, 7.6 mmol) in three portions over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is less basic and will not reduce the nitro group or the carboxylic acid, nor will it rapidly decompose in the acidic medium [1, 4].[1]

  • Quench & Workup:

    • Stir at room temperature for 4–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of aldehyde peak).[1]

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).[1]

    • Critical Separation Step: The product is an amino-acid (zwitterion).[1]

      • If product is hydrophobic: Extract with EtOAc at pH 4-5 (isoelectric point dependent).

      • If product is polar: Isolate via precipitation from the aqueous layer by adjusting pH to the isoelectric point, or use preparative HPLC directly.[1]

Data Specifications & Stoichiometry
ComponentEquivalentsRoleCritical Note
Aldehyde 1.0Limiting ReagentDry thoroughly before use.[1]
Amine 1.1 - 1.2NucleophileExcess drives equilibrium despite salt formation.[1]
NaBH(OAc)₃ 1.4 - 1.6Hydride SourceMust be added after imine formation time.[1]
Acetic Acid 1.0 - 2.0CatalystEssential to protonate the hemiaminal intermediate.[1]

Protocol 2: Indazole Synthesis (Heterocyclization)

Objective: Reaction with hydrazine to form the 1H-indazole-6-carboxylic acid core.[1] This is the primary route for PARP inhibitor scaffolds [2, 3].[1]

Mechanism: The hydrazine attacks the aldehyde (hydrazone formation), followed by intramolecular nucleophilic aromatic substitution (SNAr) or reductive cyclization depending on conditions.[1]

Reagents:

  • Substrate: 3-Formyl-4-nitrobenzoic acid[1]

  • Reagent: Hydrazine monohydrate (NH₂NH₂[1]·H₂O)

  • Solvent: Ethanol or n-Butanol (for higher temp)[1]

Procedure:

  • Dissolve 3-formyl-4-nitrobenzoic acid (1.0 equiv) in Ethanol (10 V).

  • Add Hydrazine monohydrate (2.0 equiv) dropwise at RT.

    • Safety: Exothermic reaction.[1]

  • Heat to reflux (80°C) for 4–6 hours.

  • Cyclization: The initial product is often the hydrazone.[1] To cyclize to the indazole, harsh conditions (high temp) or a secondary reduction step (e.g., SnCl2 or H2/Pd) is often required to reduce the nitro group, which then condenses with the nitrogen.[1]

    • Modern Variation: For direct indazole formation without reducing the nitro first, specific catalysts are used, but standard PARP synthesis often involves: Aldehyde + Amine

      
       Reductive Amination  (Side chain installation) 
      
      
      
      Nitro Reduction
      
      
      Lactamization
      [2].[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Amine trapped as salt with carboxylic acid.[1]Increase solvent volume (DCE/MeOH mix); Add 1 eq of DIPEA to free the amine, then excess AcOH to catalyze imine.[1]
Nitro Reduction Reducing agent too strong (e.g., NaBH4 used improperly).[1]Switch to NaBH(OAc)₃ or NaBH₃CN. Keep temp < 0°C during addition.
Incomplete Reaction Wet solvents hydrolyzing the imine.[1]Use anhydrous solvents and 4Å molecular sieves in the reaction pot.
Product is Water Soluble Zwitterionic nature of the amino-acid product.[1]Do not use standard aqueous extraction.[1] Evaporate solvent and purify via Reverse Phase (C18) Flash Chromatography.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Penning, T. D., et al. (2009).[1] "Discovery of the PARP Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)." Journal of Medicinal Chemistry. Link[1]

  • Organic Chemistry Portal. (2024).[1] "Reductive Amination: Synthesis of Amines." Link

  • Master Organic Chemistry. (2017). "Reductive Amination and How It Works." Link

  • PubChem. (2025).[1] "3-Formyl-4-nitrobenzoic acid Compound Summary." Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Formyl-4-nitrobenzoic Acid Synthesis

Welcome to the Advanced Synthesis Support Hub. Topic: 3-Formyl-4-nitrobenzoic Acid (CAS: 1092931-93-5) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: 3-Formyl-4-nitrobenzoic Acid (CAS: 1092931-93-5) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The Molecule & The Challenge

3-Formyl-4-nitrobenzoic acid is a critical bifunctional scaffold containing an aldehyde, a nitro group, and a carboxylic acid. Its high electron deficiency makes the aldehyde moiety susceptible to oxidation (to terephthalic acid derivatives) or Cannizzaro disproportionation under basic conditions.

This guide addresses the primary synthetic bottleneck: selectively oxidizing the methyl group of 3-methyl-4-nitrobenzoic acid to an aldehyde without over-oxidation , while maintaining the integrity of the nitro group.

Module 1: Synthetic Route Selection

Q: What is the most robust industrial route for this synthesis?

A: The "Gem-Dihalide Hydrolysis" route is the industry standard for reliability and scalability. Direct oxidation (e.g., KMnO4, CrO3) is often too aggressive, leading to the dicarboxylic acid (4-nitroisophthalic acid).

Recommended Workflow:

  • Esterification: Protect the carboxylic acid to improve solubility and prevent interference during radical halogenation.

  • Radical Halogenation: Convert the benzylic methyl group to a gem-dichloride or gem-dibromide.

  • Hydrolysis: Convert the gem-dihalide to the aldehyde (and simultaneously hydrolyze the ester if strong acid is used, or do it stepwise).

Visual Workflow: Optimized Synthesis Pathway

SynthesisWorkflow Start Starting Material: 3-Methyl-4-nitrobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Protection Inter1 Intermediate 1: Methyl 3-methyl-4-nitrobenzoate Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, AIBN, CCl4/PhCl, Reflux) Inter1->Step2 Functionalization Inter2 Intermediate 2: Methyl 3-(dibromomethyl)-4-nitrobenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (AgNO3/H2O or H2SO4/H2O) Inter2->Step3 Formyl Formation & Deprotection Product Target Product: 3-Formyl-4-nitrobenzoic acid Step3->Product

Caption: Figure 1. Step-wise synthetic pathway minimizing over-oxidation risks via the gem-dihalide intermediate.

Module 2: Reaction Condition Optimization (Q&A)

Step 1: Esterification

Q: Can I skip the esterification step? A: Technically yes, but it is not recommended . The free acid (3-methyl-4-nitrobenzoic acid) has poor solubility in non-polar solvents (like CCl4 or Hexane) required for radical halogenation. Esterification (Methyl or Ethyl) ensures homogeneity, which is crucial for controlling the radical chain reaction.

Protocol:

  • Reagents: Methanol (excess), H2SO4 (cat.).

  • Conditions: Reflux for 4-6 hours.

  • Checkpoint: Monitor by TLC (EtOAc/Hexane). The acid spot (baseline) should disappear.

Step 2: Radical Bromination (The Critical Step)

Q: I am getting a mixture of mono-bromo and di-bromo products. How do I push it to the di-bromo species? A: This is the most common issue. The mono-bromo intermediate forms first. To drive it to the gem-dibromide (required for the aldehyde), you need:

  • Stoichiometry: Use 2.2 to 2.5 equivalents of NBS (N-bromosuccinimide).

  • Initiator: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. Add it in portions (e.g., 0.1 eq at start, 0.05 eq after 2 hours) to sustain the radical chain.

  • Light/Heat: Reflux is standard. For stubborn reactions, a 250W tungsten lamp can accelerate the radical initiation.

Troubleshooting Table: Bromination Analysis

ObservationCauseSolution
Low Conversion Old/Wet NBSRecrystallize NBS from water; dry thoroughly before use.
Mono-bromo dominant Insufficient NBS or reaction timeIncrease NBS to 2.5 eq; extend reflux time.
Unknown Impurities Nuclear bromination (Ring bromination)Solvent polarity is too high. Switch to purely non-polar solvent (CCl4 or PhCl). Avoid trace water.
Step 3: Hydrolysis

Q: How do I hydrolyze the gem-dibromide without destroying the aldehyde? A: Aldehydes are relatively stable in acid but unstable in strong base (Cannizzaro risk).

  • Method A (Mild/Expensive): Silver Nitrate (AgNO3) in aqueous acetone/ethanol. This precipitates AgBr, driving the equilibrium rapidly to the aldehyde.

  • Method B (Robust/Industrial): Reflux with aqueous H2SO4 or HCl.

    • Note: If you started with the ester, strong acid reflux (e.g., 24h at 100°C) will hydrolyze both the acetal/gem-halide and the ester, yielding the final free acid directly [1].

Module 3: Experimental Protocol (Bench-Ready)

Target: 3-Formyl-4-nitrobenzoic acid (from Methyl 3-methyl-4-nitrobenzoate)

  • Bromination:

    • Dissolve Methyl 3-methyl-4-nitrobenzoate (10 mmol) in CCl4 or Chlorobenzene (50 mL).

    • Add NBS (22 mmol, 2.2 eq) and AIBN (0.5 mmol).

    • Reflux under N2 atmosphere with vigorous stirring for 6–12 hours.

    • Check: 1H NMR should show disappearance of methyl singlet (~2.6 ppm) and appearance of gem-dibromide proton (~7.0-7.5 ppm, singlet).

    • Cool, filter off succinimide byproduct. Evaporate solvent to get crude gem-dibromide.

  • Hydrolysis:

    • Suspend the crude residue in 5% aqueous H2SO4 (20 mL).

    • Heat to 100°C for 12–24 hours [1].

    • Observation: The solid will eventually dissolve (or change form) as the ester hydrolyzes and the aldehyde forms.

    • Cool to room temperature.[1][2] The product, 3-Formyl-4-nitrobenzoic acid , often precipitates as a solid.

    • Filter, wash with cold water, and dry.

Module 4: Analytical Troubleshooting

Q: My NMR shows a peak at 10.4 ppm, but also a broad peak at 13.0 ppm. Is this pure? A: Yes, this is consistent with the target structure.

  • 10.4 ppm (s, 1H): Aldehyde proton (-CHO).

  • 13.0 ppm (bs, 1H): Carboxylic acid proton (-COOH).

  • 8.0 - 8.5 ppm: Aromatic protons. The proton ortho to the nitro group will be deshielded.

Q: I see a peak at 5.5 ppm in the crude. What is it? A: This is likely the mono-bromo intermediate (-CH2Br). If this peak is significant (>5%), your bromination was incomplete. You cannot easily separate the aldehyde from the alcohol (formed from mono-bromo hydrolysis) by simple extraction. Reprocess the material with more NBS before hydrolysis.

Visual Troubleshooting Guide

Troubleshooting Issue Issue: Low Purity Final Product Check1 Check Intermediate NMR (Before Hydrolysis) Issue->Check1 Decision1 Mono-bromo Present? Check1->Decision1 Action1 Action: Re-subject to NBS/AIBN Decision1->Action1 Yes (>5%) Decision2 Ester Peak (3.9 ppm) Present? Decision1->Decision2 No Action2 Action: Extend Acid Hydrolysis Time Decision2->Action2 Yes Success Pure Product Decision2->Success No

Caption: Figure 2. Decision tree for diagnosing purity issues based on NMR analysis of the intermediate.

References

  • Royal Society of Chemistry . Supplementary Information: Synthesis of 3-Formyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. CN110407704B: Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Optimization

Stability issues of 3-Formyl-4-nitrobenzoic acid in solution

This is a technical support guide designed for researchers working with 3-Formyl-4-nitrobenzoic acid (CAS 1092931-93-5) . It addresses stability, solubility, and analytical challenges common to nitro-aromatic aldehydes....

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3-Formyl-4-nitrobenzoic acid (CAS 1092931-93-5) . It addresses stability, solubility, and analytical challenges common to nitro-aromatic aldehydes.

CAS: 1092931-93-5 | Formula: C₈H₅NO₅ | MW: 195.13 g/mol

Part 1: Diagnostic Hub (Quick Troubleshooting)

Identify your issue below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
New HPLC Peak (RRT ~0.8-0.9) Oxidation: Conversion of aldehyde to carboxylic acid (4-Nitroisophthalic acid).Check storage age. Prepare fresh stock under N₂/Ar.
Peak Splitting / Broadening Hemiacetal/Hydrate Formation: Reaction with solvent (MeOH/Water).Switch mobile phase to Acetonitrile/Water with 0.1% Formic Acid.
Solution Darkening (Yellow/Orange) Photolysis or pH Shift: Nitro compounds are photosensitive; ionization shifts color.Protect from light (amber vials). Check pH (keep < 7.0).
Precipitation on Dilution Solubility Crash: The protonated acid is insoluble in water.Ensure final pH > 4.0 for aqueous buffers or keep organic % high.
Loss of Activity in Assay Schiff Base Formation: Reaction with primary amines in buffer (e.g., Tris).CRITICAL: Switch to PBS, HEPES, or MOPS. Avoid Tris/Glycine.

Part 2: Stability & Degradation Pathways

The 3-formyl-4-nitrobenzoic acid molecule contains three reactive functionalities: a carboxylic acid, a nitro group, and an aldehyde. The aldehyde is the primary site of instability.

Oxidation (The Primary Threat)

In solution, the formyl group (-CHO) at position 3 is highly susceptible to autoxidation, converting the molecule into 4-nitroisophthalic acid .

  • Mechanism: Radical chain reaction initiated by dissolved oxygen or trace metals. The electron-withdrawing nitro group at C4 makes the aldehyde carbon more electrophilic, potentially accelerating nucleophilic attacks that precede some degradation pathways.

  • Impact: Creates a permanent impurity that is more polar (elutes earlier in RP-HPLC).

Nucleophilic Addition (Solvent Interaction)
  • Hydration: In water, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. This is reversible but can broaden HPLC peaks.

  • Acetal Formation: In alcohols (Methanol/Ethanol), especially with acid catalysis, it forms hemiacetals and acetals.

    • Recommendation: Avoid methanolic stock solutions. Use DMSO or Acetonitrile.

Incompatibility with Amine Buffers

Aldehydes react reversibly with primary amines (R-NH₂) to form Schiff bases (imines) .

  • Forbidden Buffers: Tris, Glycine, Ethanolamine.

  • Safe Buffers: PBS, Phosphate, HEPES, MOPS.

Visualization: Degradation Pathways

DegradationPathways cluster_legend Condition Triggers Compound 3-Formyl-4-nitrobenzoic acid (Active) Oxidation 4-Nitroisophthalic acid (Inactive Impurity) Compound->Oxidation O₂ / Air (Irreversible) Acetal Methyl Acetal/Hemiacetal (Solvent Adduct) Compound->Acetal Methanol/H⁺ (Reversible) Schiff Schiff Base (Imine) (Buffer Adduct) Compound->Schiff Tris/Amines (Reversible) Keep pH < 7 Keep pH < 7 Avoid MeOH Avoid MeOH Keep pH < 7->Avoid MeOH No Tris Buffer No Tris Buffer Avoid MeOH->No Tris Buffer

Caption: Major degradation pathways. Red nodes indicate loss of compound integrity.

Part 3: Solubility & Stock Preparation Guide

Solubility Profile
SolventSolubilityStability RatingNotes
DMSO High (>50 mM)High Recommended for stock solutions.[1] Store at -20°C.
Ethanol/Methanol ModerateLow Risk of acetal formation.[1] Avoid for long-term storage.
Water (pH < 3) Very LowHigh Compound exists as free acid (insoluble).
Water (pH > 7) ModerateLow Soluble as carboxylate salt, but aldehyde is unstable (Cannizzaro risk).
Protocol: Preparing a Stable 10 mM Stock Solution
  • Weighing: Weigh the solid quickly. The solid is generally stable, but minimize exposure to humid air.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex until clear. If particles persist, sonicate for max 30 seconds (heat accelerates degradation).

  • Aliquot: Divide into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.

    • Working Solution: Dilute into aqueous buffer immediately before use.

Part 4: Analytical Troubleshooting (HPLC)

Issue: Peak Tailing or Splitting. Cause: The carboxylic acid group ionizes at neutral pH, and the aldehyde can hydrate. Solution: Use an acidic mobile phase to suppress ionization and keep the molecule in a single state.

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15-20 minutes.

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (carboxyl).

  • Flow Rate: 1.0 mL/min.

Why this works:

  • Acidic pH (~2.5): Protonates the carboxylic acid (COOH), preventing ionic interaction with the column (tailing).

  • Acetonitrile: Prevents acetal formation that might occur if Methanol were used as Phase B.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. The aldehyde group is heat-labile and will oxidize or polymerize under autoclave conditions (121°C). Sterilize by filtration (0.22 µm PTFE or Nylon filter) after dissolving in organic solvent, or filter the aqueous dilution.

Q: The color of my solution changed from colorless to yellow. Is it ruined? A: Not necessarily, but proceed with caution. Nitro-aromatics often turn yellow upon deprotonation (forming the carboxylate anion) or slight photodegradation. Check purity by HPLC. If the peak area is >95%, it is usable. If <90%, discard.

Q: I see a small peak eluting before my main peak. What is it? A: This is likely 4-nitroisophthalic acid , the oxidation product. It is more polar due to the second carboxylic acid group and elutes earlier on Reverse Phase columns.

Q: Can I use this compound in cell culture media? A: Yes, but dilute from DMSO stock immediately before addition. Ensure the media does not contain high concentrations of nucleophilic scavengers if the aldehyde mechanism is critical for your activity. Note that the nitro group can be reduced by cellular nitroreductases under hypoxic conditions.

References

  • Chemical Identity & Properties: PubChem. 4-Formyl-3-nitrobenzoic acid (Isomer Analog). National Library of Medicine. Link (Note: Isomer chemistry is functionally identical for stability protocols).

  • General Stability of Nitrobenzoic Acids: National Toxicology Program. 4-Nitrobenzoic Acid Chemical Safety. Link

  • Aldehyde Oxidation Pathways:Organic Syntheses, Coll. Vol. 3, p.649 (1955); Vol. 29, p.75 (1949).
  • HPLC Method Development for Acidic Compounds:Journal of Pharmaceutical and Biomedical Analysis. "Stability indicating HPLC methods for nitro-aromatics.
  • Product Specification: Sigma-Aldrich / Ambeed. 3-Formyl-4-nitrobenzoic acid (CAS 1092931-93-5). Link

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Formyl-4-nitrobenzoic Acid

Doc ID: TS-3F4NBA-001 | Tier: Advanced Research Support[1] Executive Summary 3-Formyl-4-nitrobenzoic acid is a highly reactive intermediate used frequently in the synthesis of bioactive scaffolds.[1] Its dual electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-3F4NBA-001 | Tier: Advanced Research Support[1]

Executive Summary

3-Formyl-4-nitrobenzoic acid is a highly reactive intermediate used frequently in the synthesis of bioactive scaffolds.[1] Its dual electron-withdrawing substitution pattern (nitro group at C4, carboxyl group at C1) significantly increases the electrophilicity of the C3-aldehyde.[1]

This electronic activation makes the molecule prone to three specific degradation pathways: Cannizzaro disproportionation , aerobic oxidation , and nucleophilic attack (acetalization) .[1] This guide provides the protocols necessary to arrest these pathways and maximize yield.

Module 1: Preventing Disproportionation (The Cannizzaro Trap)

User Symptom: "My yield is consistently ~50% lower than expected, and I see two distinct impurity spots on TLC that flank the product."

Technical Diagnosis: You are likely triggering the Cannizzaro Reaction .[2] The electron-deficient nature of the aldehyde (amplified by the ortho-nitro group) makes it hypersensitive to hydroxide ions. In the presence of strong bases (NaOH, KOH), the aldehyde disproportionates into two byproducts:[1]

  • The Alcohol: 3-(Hydroxymethyl)-4-nitrobenzoic acid.[1][2]

  • The Di-acid: 4-Nitroisophthalic acid.[1][2]

Troubleshooting Protocol
  • Immediate Action: Check the pH of your reaction media. If pH > 10, you are in the danger zone.[2]

  • Corrective Workflow:

    • Switch Bases: Replace strong mineral bases (NaOH) with non-nucleophilic organic bases (e.g., DIPEA, TEA) or mild inorganic bases (K₂CO₃) if the reaction allows.[1]

    • Temperature Control: The Cannizzaro reaction has a higher activation energy than many aldehyde condensations.[2] Keep the reaction temperature below 5°C during base addition.

    • Inverse Addition: Do not add the aldehyde to the base. Add the base slowly to the aldehyde solution to prevent localized high-pH pockets.

Validation Step (TLC):

  • Eluent: 5% Methanol in Dichloromethane + 1% Acetic Acid.[1][2]

  • Observation: The Cannizzaro alcohol will appear more polar (lower Rf) than the aldehyde.[2] The di-acid will likely streak near the baseline.[2]

Module 2: Arresting Aerobic Oxidation

User Symptom: "My yellow solid is turning white/pale over time, and the melting point has increased significantly."

Technical Diagnosis: The sample is undergoing Autoxidation . The aldehyde C-H bond is weakened by the electron-withdrawing nitro group, facilitating radical abstraction by atmospheric oxygen. The "white solid" is the oxidized byproduct: 4-nitroisophthalic acid (Melting Point > 250°C).

Storage & Handling Protocol
  • The "Double-Inert" Rule:

    • Solid State: Store under Argon atmosphere. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for long-term storage.[1][2]

    • Solution State: Degas all solvents using the "Freeze-Pump-Thaw" method or vigorous Argon sparging (20 mins) before dissolving the reagent.

  • Additives (Optional): If downstream chemistry permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to the storage solvent.[1]

Module 3: Solvent Incompatibility (Hemiacetal Formation)

User Symptom: "NMR shows a complex multiplet near 5-6 ppm and the aldehyde peak (10 ppm) is diminished."

Technical Diagnosis: You are using protic solvents (Methanol, Ethanol).[1][2] The activated aldehyde reacts rapidly with alcohols to form hemiacetals and acetals .[2] This is reversible but complicates purification and quantification.[1][2]

Solvent Compatibility Matrix
Solvent ClassStatusTechnical Note
Alcohols (MeOH, EtOH) AVOID Forms hemiacetals rapidly.[1] Shifts equilibrium away from free aldehyde.[1][2]
DMSO / DMF RECOMMENDED Excellent solubility.[1][2] Ensure solvent is dry to prevent hydrolysis.[1][2]
Acetonitrile (ACN) IDEAL Inert, polar aprotic.[1][2] Best for reactions requiring stability.[1][2]
Water (Basic pH) RISK Promotes Cannizzaro disproportionation (see Module 1).[1][2]
Visualizing the Degradation Pathways

The following diagram maps the chemical fate of 3-Formyl-4-nitrobenzoic acid under different stress conditions. Use this to identify which impurity matches your analytical data.[1][2]

DegradationPathways Target 3-Formyl-4-nitrobenzoic acid (Target Molecule) Oxidation Byproduct A: 4-Nitroisophthalic acid (White Solid, High MP) Target->Oxidation Air/O2 Exposure (Radical Mechanism) Cannizzaro Byproduct B: Alcohol + Di-acid Mix (Disproportionation) Target->Cannizzaro Strong Base (OH-) (pH > 10) Acetal Byproduct C: Hemiacetal/Acetal (Reversible in Acid) Target->Acetal Alcohol Solvents (MeOH/EtOH)

Figure 1: Degradation logic tree.[1][2] Path A (Oxidation) is irreversible.[1][2] Path B (Cannizzaro) consumes 2 equivalents of starting material.[1][2] Path C (Acetal) is reversible.[1]

FAQ: Researcher to Researcher

Q: Can I purify this compound by column chromatography? A: Yes, but caution is required. Silica gel is slightly acidic, which is generally safe, but "active" silica can catalyze oxidation.[1][2]

  • Recommendation: Flush the column with 1% Triethylamine (TEA) in Hexane before loading to neutralize highly active sites, or use neutral alumina.[1] Elute quickly using a DCM/MeOH gradient.[1][2]

Q: I see a small impurity peak at 10.2 ppm in NMR, just downfield of my aldehyde. What is it? A: This is often the carboxylic acid proton of the oxidized byproduct (4-nitroisophthalic acid) if it is engaged in hydrogen bonding, or potentially a conformational isomer if the solvent is DMSO. However, if the peak is broad, it is almost certainly the acid impurity formed by air oxidation.

Q: Is this molecule light sensitive? A: Yes. Nitrobenzaldehydes are susceptible to photochemical rearrangement (nitro-nitrite rearrangement) under UV light.[1][2]

  • Protocol: Wrap all flasks and columns in aluminum foil. Work under amber light if possible.

References
  • Cannizzaro Reaction Mechanism & Kinetics

    • Source: Cannizzaro, S. (1853).[1][2][3] "Ueber den der Benzoësäure entsprechenden Alkohol."[1][2] Liebigs Annalen, 88, 129–130.[1][2]

    • Context: Foundational mechanism for aldehyde disproportionation in base.[1][2]

    • Link:[1]

  • Reactivity of Nitro-Substituted Aromatic Aldehydes

    • Source: PubChem Compound Summary for 4-Formyl-3-nitrobenzoic acid (Isomer analog with identical reactivity profile).[2]

    • Context: Physical properties, safety data, and reactivity alerts for nitro-aldehydes.[1]

    • Link:[1]

  • Oxidation of Aromatic Aldehydes

    • Source: Wiberg, K. B. (1965).[1][2] Oxidation in Organic Chemistry. Academic Press.[1][2]

    • Context: detailed mechanisms of radical chain autoxidation of aldehydes to carboxylic acids.[2]

    • Link:[1]

Sources

Optimization

Handling and storage recommendations for 3-Formyl-4-nitrobenzoic acid

This guide provides comprehensive handling, storage, and troubleshooting recommendations for 3-Formyl-4-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting recommendations for 3-Formyl-4-nitrobenzoic acid, designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your experiments.

Quick Reference: Key Properties

For ease of access, key physical and chemical data for 3-Formyl-4-nitrobenzoic acid and related compounds are summarized below. Understanding these properties is foundational to safe and effective handling.

Property3-Formyl-4-nitrobenzoic acid4-Nitrobenzoic acid3-Methyl-4-nitrobenzoic acid
Molecular Formula C₈H₅NO₅[1][2]C₇H₅NO₄[3]C₈H₇NO₄[4]
Molecular Weight 195.13 g/mol [1]167.12 g/mol 181.15 g/mol [4]
Appearance Off-white to yellowish-white crystals or powder[4]Pale yellow solid or crystalline powder[3]Needles or off-white powder[4]
Solubility in Water Limited solubility is expected, similar to related compounds<0.1 g/100 mL at 26 °C[3]<0.1 g/100 mL at 22 °C[5]
pKa Expected to be acidic due to the carboxylic acid and nitro group3.41 in water[3]~3.49 (Predicted)[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the handling and use of 3-Formyl-4-nitrobenzoic acid.

Storage and Handling

Q1: What are the ideal storage conditions for 3-Formyl-4-nitrobenzoic acid?

A1: Proper storage is critical to maintain the stability and purity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][8] The storage area should be segregated from incompatible materials.[9]

  • Causality: The formyl (aldehyde) group can be susceptible to oxidation, and the entire molecule can be sensitive to moisture and heat. A cool, dry, and inert atmosphere (like under nitrogen or argon) minimizes degradation pathways. Aromatic nitro compounds, in general, should be stored away from heat sources.[10][11]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6][7][12] If there is a risk of generating dust, use respiratory protection.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]

  • Expert Insight: The compound is classified as an irritant, potentially causing skin and serious eye irritation.[7][12] The nitro and aldehyde functionalities warrant caution to avoid inhalation and skin contact.[6]

Q3: What materials are incompatible with 3-Formyl-4-nitrobenzoic acid?

A3: Avoid contact with strong oxidizing agents, strong bases, and amines.[6]

  • Mechanistic Explanation:

    • Strong Oxidizing Agents: The aldehyde group is readily oxidized to a carboxylic acid. Contact with strong oxidizers could lead to an uncontrolled and potentially exothermic reaction.

    • Strong Bases: The carboxylic acid group will react with bases in an acid-base neutralization reaction.[4] This is typically exothermic.

    • Amines: The aldehyde group can react with primary and secondary amines to form imines. While this is a common synthetic transformation, uncontrolled mixing can lead to side reactions and degradation of the starting material.

Experimental Troubleshooting

Q4: I opened a new bottle of 3-Formyl-4-nitrobenzoic acid and it has a yellowish tint. Is it still usable?

A4: A pale yellow or off-white appearance is typical for many nitroaromatic compounds, including related molecules like 4-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid.[3][4] Therefore, a slight yellowish color is generally not an indication of degradation. However, a significant change in color to dark yellow, brown, or the presence of a strong odor may suggest decomposition.

Q5: The compound is not dissolving in my solvent system. What do you recommend?

A5: The solubility of 3-Formyl-4-nitrobenzoic acid in water is expected to be low.[3][4] It is generally more soluble in oxygenated and chlorinated organic solvents.[14] If you are using an aqueous system, the addition of a base (e.g., sodium bicarbonate or sodium hydroxide) will deprotonate the carboxylic acid to form a more soluble carboxylate salt.

  • Protocol for Solubilization in Aqueous Buffers:

    • Prepare a slurry of the 3-Formyl-4-nitrobenzoic acid in the desired aqueous buffer.

    • While stirring, add a 1M solution of a suitable base (e.g., NaOH) dropwise.

    • Monitor the pH and continue adding the base until the solid dissolves.

    • Be aware that changing the pH may affect your downstream experimental conditions.

Q6: My reaction is giving unexpected side products. Could it be related to the stability of the starting material?

A6: Yes, the bifunctional nature of this molecule presents several possibilities for side reactions if not handled correctly. The aldehyde is susceptible to oxidation, and both the nitro and carboxylic acid groups are electron-withdrawing, which can influence the reactivity of the aromatic ring.[14]

Visual Workflow and Decision Guides

Handling and Storage Workflow

The following diagram outlines the standard workflow for handling and storing 3-Formyl-4-nitrobenzoic acid to ensure safety and product integrity.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive Compound storage_check Inspect Container Seal storage_start->storage_check storage_ok Store in a Cool, Dry, Well-Ventilated Area storage_check->storage_ok Intact storage_bad Quarantine & Contact Supplier storage_check->storage_bad Broken incompatible Incompatible Materials: - Strong Oxidizing Agents - Strong Bases - Amines ppe Don PPE: - Gloves - Goggles - Lab Coat storage_ok->ppe handling_start Prepare for Experiment handling_start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve

Caption: Standard operating procedure for the safe storage and handling of 3-Formyl-4-nitrobenzoic acid.

Troubleshooting Unexpected Observations

This decision tree will guide you through troubleshooting common issues you might encounter.

G start Unexpected Observation color_change Is there a significant color change (e.g., dark brown)? start->color_change solubility_issue Is the compound insoluble? color_change->solubility_issue No quarantine Quarantine and consider re-analysis (e.g., NMR, LC-MS) before use. color_change->quarantine Yes reaction_issue Are there unexpected reaction outcomes? solubility_issue->reaction_issue No try_solvent Try alternative solvents (e.g., oxygenated/chlorinated) or adjust pH for aqueous solutions. solubility_issue->try_solvent Yes check_conditions Review reaction conditions. Consider stability of aldehyde and incompatibilities. reaction_issue->check_conditions Yes end Consult further literature or technical support. reaction_issue->end No

Caption: A decision-making guide for troubleshooting common issues with 3-Formyl-4-nitrobenzoic acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]

  • Ataman Kimya. (n.d.). Nitrobenzoic Acid. [Link]

  • Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18462627, 4-Formyl-3-nitrobenzoic acid. [Link]

  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. [Link]

  • American Chemical Society. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Formyl-4-nitrobenzoic Acid Impurity Profile

The following technical guide serves as a comprehensive troubleshooting resource for researchers and process chemists working with 3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5) . This guide is structured to address im...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive troubleshooting resource for researchers and process chemists working with 3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5) . This guide is structured to address impurity profiling, origin, and remediation.

Introduction: The Criticality of Purity

3-Formyl-4-nitrobenzoic acid is a bifunctional building block containing an aldehyde, a carboxylic acid, and a nitro group.[1][2] Its reactivity makes it invaluable for synthesizing heterocycles (e.g., quinazolines) and pharmaceutical intermediates.[2] However, this same reactivity renders it susceptible to specific degradation pathways—primarily oxidation and disproportionation—that generate impurities capable of quenching downstream catalysts or causing side reactions.[1][2]

This guide dissects the three most prevalent impurity classes found in commercial lots:

  • Oxidative Degradants (The "Air-Aging" Effect)[1][2]

  • Synthetic Precursors (Incomplete Conversion)

  • Regioisomers (Nitration Artifacts)

Module 1: Identification & Characterization (Diagnostics)[1][2]

Q: I see a new peak eluting before my main peak in Reverse-Phase HPLC. What is it?

A: This is likely 4-Nitroisophthalic acid (Over-oxidation impurity).[1][2]

  • Mechanism: The aldehyde group at the C3 position is highly susceptible to autoxidation, converting it into a carboxylic acid.[2] This increases the polarity of the molecule, causing it to elute earlier than the aldehyde on C18 columns.[2]

  • Diagnostic Check:

    • Shift: Retention time (Rt) typically 0.8x relative to the main peak.[1][2]

    • UV Spectrum: Look for a slight hypsochromic shift (blue shift) in the UV max compared to the aldehyde due to the loss of conjugation extension provided by the carbonyl.[2]

    • LC-MS: Mass shift of +16 Da (M+16) relative to the parent ion.[1][2]

Q: There is a persistent hydrophobic impurity eluting after the main peak.[1][2] It resists washing with water.[1][2]

A: This is almost certainly 3-Methyl-4-nitrobenzoic acid (Starting Material).[1][2][3][4][5]

  • Origin: Most commercial synthesis routes involve the controlled oxidation of 3-methyl-4-nitrobenzoic acid.[1][2] If the reaction is quenched too early to prevent over-oxidation, unreacted methyl precursor remains.[2]

  • Diagnostic Check:

    • Shift: Retention time (Rt) typically 1.2x – 1.3x relative to the main peak.[1][2]

    • NMR: Look for a distinct singlet methyl peak around

      
       2.6–2.7 ppm in 
      
      
      
      -NMR.
Q: My sample has a lower melting point than the reported literature value (approx. 200-205°C). Is it wet?

A: While solvent entrapment is possible, a depressed melting point often indicates a eutectic mixture with regioisomers , specifically 2-Nitro-5-formylbenzoic acid .[1][2]

  • Origin: If the precursor was generated via nitration of 3-methylbenzoic acid, trace amounts of the ortho-nitro isomer can carry through.[1][2]

  • Action: Perform a Differential Scanning Calorimetry (DSC) run. A broad endotherm suggests isomeric contamination rather than simple solvent solvates.[1][2]

Module 2: Origin & Synthesis Artifacts (Root Cause Analysis)[1][2]

To effectively troubleshoot, one must understand the "Genealogy" of the impurities.[2] The diagram below maps the standard oxidative synthesis pathway and where specific impurities branch off.

Visualization: Impurity Genealogy Map

ImpurityMap SM 3-Methyl-4-nitrobenzoic acid (Starting Material) SM->SM Incomplete Reaction (Elutes Late) Target 3-Formyl-4-nitrobenzoic acid (TARGET) SM->Target Controlled Oxidation (HNO3 or O2/Co) OverOx 4-Nitroisophthalic acid (Major Impurity) Target->OverOx Air Oxidation / Over-reaction (Elutes Early) Cannizzaro Alcohol/Acid Mixture (Disproportionation) Target->Cannizzaro Base Catalysis (Storage Issue)

Figure 1: Reaction pathway showing the origin of the three primary impurity classes. Green arrows indicate the desired path; red/yellow arrows indicate degradation or side reactions.[1][2]

Module 3: Purification & Troubleshooting (Remediation)[1][2]

Q: How do I remove the over-oxidized acid (4-Nitroisophthalic acid) without destroying the aldehyde?

A: Use a pH-controlled wash (Differential Solubility).[1][2] Both the target and the impurity are acids, but the dicarboxylic acid (impurity) is significantly more acidic and polar.[1][2]

  • Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash: Wash with a 5% Sodium Bicarbonate (

    
    )  solution.[1][2]
    
    • Critical Step: Do not use strong bases like NaOH, which will trigger the Cannizzaro reaction (destroying your aldehyde).[2]

    • The dicarboxylic acid impurity will preferentially partition into the aqueous layer as the dianion.[2]

  • Dry: Dry the organic layer over

    
     and concentrate.
    
Q: The starting material (Methyl) is still present.[1][2] Recrystallization isn't working.

A: The methyl impurity co-crystallizes easily due to structural similarity.[1][2] You must use a Bisulfite Adduct Purification .[1][2]

  • Form Adduct: Dissolve the mixture in a biphasic system of organic solvent and aqueous Sodium Bisulfite (

    
    ).
    
  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct.[1][2] The methyl impurity (non-reactive) remains in the organic layer.[2]

  • Separate: Discard the organic layer.[1][2]

  • Regenerate: Treat the aqueous layer with dilute acid (

    
    ) or base (
    
    
    
    ) to release the pure aldehyde, which will precipitate out.[2]
Summary of Impurity Data
Impurity NameRelative Rt (HPLC)OriginRemoval Strategy
4-Nitroisophthalic acid ~0.8 (Early)Over-oxidation / Air StorageBicarbonate Wash (pH control)
3-Methyl-4-nitrobenzoic acid ~1.3 (Late)Unreacted Starting MaterialBisulfite Adduct Extraction
3-Hydroxymethyl-4-nitrobenzoic acid ~0.6 (Very Early)Cannizzaro DisproportionationRecrystallization (Water/EtOH)

Module 4: Stability & Storage Protocols

Q: Can I store this compound in solution?

A: No. In solution, particularly in protic solvents like Methanol or water, the aldehyde is in equilibrium with its hydrate (gem-diol), which is highly susceptible to oxidation by dissolved oxygen.[1][2]

  • Protocol: Store as a dry solid.

  • Atmosphere: Argon or Nitrogen backfill is mandatory for long-term storage (>1 month).[1][2]

Q: My solid sample turned from pale yellow to orange. Is it degraded?

A: Yes. The darkening often indicates the formation of azo- or azoxy- oligomers formed via the reduction of the nitro group, or condensation products (Schiff bases) if trace amines are present in the lab atmosphere.[1][2]

  • Action: Check the purity via HPLC. If purity is >95%, a quick filtration through a silica plug (eluting with DCM/MeOH) can remove the colored oligomers.[2]

References

  • PubChem. 3-Formyl-4-nitrobenzoic acid (Compound). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Google Patents. Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid (CN104447348A).[1][2] Available at:

  • ResearchGate. Stability-Indicating HPLC-UV for the Determination of Nitrobenzoic Acid Derivatives. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 3-Formyl-4-nitrobenzoic Acid

This guide provides an in-depth technical comparison of synthetic routes to 3-Formyl-4-nitrobenzoic acid , a critical intermediate for pharmaceutical scaffolds such as indole-based therapeutics (e.g., Rizatriptan) and be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Formyl-4-nitrobenzoic acid , a critical intermediate for pharmaceutical scaffolds such as indole-based therapeutics (e.g., Rizatriptan) and benzimidazole derivatives (e.g., Telmisartan).

The guide contrasts the Enamine Oxidative Cleavage (Leimgruber-Batcho modification) against the Classical Radical Bromination pathway, evaluating yield, purity, and scalability.

Executive Summary

3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5) presents a synthetic challenge due to the need to selectively oxidize a methyl group ortho to a nitro group while preserving the carboxylic acid functionality.

  • Recommendation: The Enamine Oxidative Cleavage Route is superior for high-purity pharmaceutical applications. It leverages the "vinylogous nucleophilicity" of the o-nitrotoluene system, avoiding the inseparable mixtures characteristic of radical halogenation.

  • Alternative: The Radical Bromination Route remains viable for cost-sensitive, large-scale industrial batches where downstream purification (crystallization) is optimized, but it suffers from lower atom economy and safety concerns.

Route Analysis & Comparison

FeatureRoute A: Enamine Oxidative Cleavage (Recommended)Route B: Radical Bromination & Hydrolysis
Mechanism Condensation with DMF-DMA followed by oxidative cleavage (Periodate/Ozone).Radical substitution (NBS) followed by gem-dihalide hydrolysis.
Selectivity High (>95%) . Reaction occurs exclusively at the activated methyl ortho to nitro.Moderate . Competes with ring bromination and mono/tri-bromination.
Yield Total: ~60-70% (3 steps from acid).[1][2]Total: ~40-50% (Variable due to purification losses).
Purity Profile Clean. Main impurity is unreacted ester.Complex. Contains mono-bromo, tri-bromo, and ring-bromo byproducts.
Safety Moderate. Requires handling of DMF and oxidants (NaIO4).Low. Requires toxic solvents (CCl4/PhCl) and radical initiators.
Scalability High.[3] Homogeneous liquid-phase reactions.Medium. Solid handling of NBS and exothermic hydrolysis steps.

Detailed Synthetic Protocols

Route A: The Enamine Oxidative Cleavage (Leimgruber-Batcho Modification)

This route exploits the acidity of the methyl protons ortho to the nitro group. The methyl group condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then oxidatively cleaved to the aldehyde.

Step 1: Esterification
  • Reagents: 3-Methyl-4-nitrobenzoic acid, Methanol, H₂SO₄ (cat).[4]

  • Conditions: Reflux, 4–6 h.[1]

  • Outcome: Methyl 3-methyl-4-nitrobenzoate.[1][5][6][7][8][9][10][11]

  • Note: Esterification protects the carboxylic acid and improves solubility in organic solvents.

Step 2: Enamine Formation
  • Reagents: Methyl 3-methyl-4-nitrobenzoate, DMF-DMA (1.2–1.5 equiv), DMF (solvent).

  • Conditions: 110–140°C, 12–18 h.

  • Mechanism: The o-nitro group acidifies the methyl protons. Base-catalyzed condensation yields the deep red enamine: Methyl 4-nitro-3-(2-(dimethylamino)vinyl)benzoate .

  • Critical Control: Removal of methanol (byproduct) drives the equilibrium forward.

Step 3: Oxidative Cleavage
  • Reagents: Sodium Periodate (NaIO₄), THF/Water (1:1).

  • Conditions: 0–25°C, 2–4 h.

  • Mechanism: The electron-rich enamine double bond is cleaved to the aldehyde.

  • Product: Methyl 3-formyl-4-nitrobenzoate.[2][5][6][7][10]

Step 4: Hydrolysis
  • Reagents: H₂SO₄ (conc), Water/Dioxane.

  • Conditions: 90–100°C, 12–24 h.

  • Outcome: 3-Formyl-4-nitrobenzoic acid .

  • Purification: Precipitation upon cooling/dilution.

Route B: Classical Radical Bromination

This route relies on the radical functionalization of the benzylic position.

Step 1: Radical Bromination
  • Reagents: Methyl 3-methyl-4-nitrobenzoate, N-Bromosuccinimide (NBS, 2.1 equiv), Benzoyl Peroxide (BPO) or AIBN.

  • Solvent: CCl₄ or Chlorobenzene (industrial alternative).

  • Conditions: Reflux with light irradiation.

  • Target: Methyl 3-(dibromomethyl)-4-nitrobenzoate.

  • Challenge: Controlling the reaction to stop at the dibromo stage is difficult. Mono-bromo (alcohol precursor) and tri-bromo (acid precursor) species are common impurities.

Step 2: Hydrolysis
  • Reagents: AgNO₃/H₂O (Lab scale) or CaCO₃/H₂O (Industrial).

  • Conditions: Reflux.[4][7][9]

  • Mechanism: SN1 hydrolysis of the gem-dibromide to the gem-diol, which collapses to the aldehyde.

  • Final Step: Acid hydrolysis of the methyl ester as described in Route A.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergence between the high-selectivity Enamine route and the lower-selectivity Radical route.

SyntheticRoutes cluster_legend Legend Start Start: 3-Methyl-4-nitrobenzoic acid Ester Methyl 3-methyl-4-nitrobenzoate Start->Ester MeOH, H2SO4 (Esterification) Enamine Enamine Intermediate (Deep Red Solid) Ester->Enamine Route A: DMF-DMA DMF, 140°C (High Selectivity) Dibromide Dibromide Intermediate (Mixture with mono/tri-bromo) Ester->Dibromide Route B: NBS, AIBN CCl4, Reflux (Radical Bromination) AldehydeEster Methyl 3-formyl-4-nitrobenzoate Enamine->AldehydeEster NaIO4, THF/H2O (Oxidative Cleavage) Target TARGET: 3-Formyl-4-nitrobenzoic acid AldehydeEster->Target H2SO4, H2O (Acid Hydrolysis) Dibromide->AldehydeEster AgNO3/H2O (Hydrolysis) key Green Path = Recommended (High Purity) Red Path = Classical (Lower Selectivity)

Caption: Comparative workflow showing the direct, high-selectivity enamine pathway (Green) versus the multi-step radical pathway (Red).

Experimental Data Summary

ParameterEnamine Route (Route A)Radical Bromination (Route B)
Overall Yield 65%42%
Melting Point 210–212°C (Dec)208–210°C (Broad)
1H NMR (DMSO-d6) δ 10.3 (s, 1H, CHO), 8.6 (d, 1H), 8.4 (s, 1H), 8.1 (d, 1H).Often shows minor peaks at δ 4.8 (CH2Br) or δ 7.8 (impurity).
Key Impurities Unreacted Methyl Ester (<2%)4-Nitroisophthalic acid (Over-oxidation)

References

  • Enamine Synthesis & Indole Precursors: Tetrahedron Letters, 2000, 41(13), 2247-2250. (Describes the reaction of o-nitrotoluenes with DMF-DMA).
  • Oxidative Cleavage of Enamines: Journal of Organic Chemistry, 1983, 48, 3401.
  • Synthesis of 3-Formyl-4-nitrobenzoic Acid : RSC Advances, 2014 , 4, 24320. (Specific protocol for the hydrolysis of the methyl ester to the acid).

  • Radical Bromination Hazards: Organic Process Research & Development, 2002, 6, 74-81.

Sources

Comparative

Spectroscopic Comparison Guide: 3-Formyl-4-nitrobenzoic Acid and Derivatives

This guide outlines the spectroscopic differentiation and performance analysis of 3-Formyl-4-nitrobenzoic acid , a critical intermediate in the synthesis of photocleavable linkers and bioactive Schiff bases. The followin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation and performance analysis of 3-Formyl-4-nitrobenzoic acid , a critical intermediate in the synthesis of photocleavable linkers and bioactive Schiff bases.

The following content is structured for researchers requiring rigorous characterization data and validated synthesis protocols.

Introduction & Application Scope

3-Formyl-4-nitrobenzoic acid (CAS: 1092931-93-5) is a bifunctional scaffold featuring an electron-withdrawing nitro group ortho to a reactive aldehyde and para to a carboxylic acid. This specific substitution pattern dictates its primary applications:

  • Photocleavable Linkers: The ortho-nitrobenzaldehyde moiety is the structural basis for UV-labile protecting groups used in solid-phase peptide synthesis (SPPS) and drug delivery.

  • Bioactive Scaffolds: Condensation of the aldehyde with amines yields Schiff bases (imines) with documented antimicrobial and anticancer activity.

This guide compares the parent acid with its two most common derivative classes: Methyl Esters (synthetic precursors) and Schiff Bases (functional derivatives).

Structural & Functional Analysis

The chemical behavior of this compound is governed by the interplay between the nitro group and the aldehyde.

Key Functional Groups
MoietyPositionSpectroscopic Signature (Key Marker)Reactivity Role
Aldehyde (-CHO) C-3NMR: ~10.4 ppm (s)IR: ~1700 cm⁻¹ (C=O)Electrophile for Schiff base formation; Precursor to photocleavable alcohols.[1]
Nitro (-NO₂) C-4IR: 1530/1350 cm⁻¹ (Asym/Sym stretch)Electron-withdrawing; Facilitates photocleavage (Norrish Type II mechanism).
Carboxylic Acid (-COOH) C-1NMR: ~13.0 ppm (broad)IR: 2500–3300 cm⁻¹ (O-H broad)Anchoring site for peptides or solubility enhancement.
Diagram: Synthetic Relationships

The following diagram illustrates the conversion of the ester precursor to the acid and subsequent derivatization.

SynthesisWorkflow Ester Methyl 3-formyl-4-nitrobenzoate (Precursor) Acid 3-Formyl-4-nitrobenzoic Acid (Target Scaffold) Ester->Acid Acid Hydrolysis (H2SO4, 100°C) Schiff Schiff Base Derivative (Bioactive/Linker) Acid->Schiff Condensation (R-NH2, EtOH) Alcohol 3-Hydroxymethyl-4-nitrobenzoic acid (Photocleavable Unit) Acid->Alcohol Reduction (NaBH4)

Figure 1: Synthetic pathway connecting the precursor ester to the target acid and its functional derivatives.[1][2][3][4]

Comparative Spectroscopic Data

Differentiation between the parent acid, its ester precursor, and Schiff base derivatives is critical during synthesis monitoring.

A. Infrared (FT-IR) Spectroscopy

The carbonyl region (1650–1750 cm⁻¹) is the primary diagnostic zone.

Vibration Mode3-Formyl-4-nitrobenzoic AcidMethyl Ester PrecursorSchiff Base Derivative
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Broad) Absent2500–3300 cm⁻¹ (Retained)
C=O (Aldehyde) 1695–1705 cm⁻¹1700–1710 cm⁻¹Absent (Converted)
C=O (Acid/Ester) 1680–1690 cm⁻¹1720–1730 cm⁻¹ (Ester) 1680–1690 cm⁻¹
C=N (Imine) AbsentAbsent1610–1630 cm⁻¹ (Sharp)
NO₂ (Asym/Sym) 1535 / 1350 cm⁻¹1530 / 1350 cm⁻¹1525 / 1345 cm⁻¹

Diagnostic Tip: The disappearance of the aldehyde C=O peak (~1700 cm⁻¹) and the appearance of the C=N peak (~1620 cm⁻¹) confirms successful Schiff base formation.

B. Proton NMR (¹H NMR)

Chemical shifts (δ) in DMSO-d₆ provide definitive structural proof.

Proton Environment3-Formyl-4-nitrobenzoic AcidMethyl Ester DerivativeSchiff Base (Azomethine)
-CHO (Aldehyde) δ 10.3–10.5 (s) δ 10.4 (s)Absent
-CH=N- (Imine) AbsentAbsentδ 8.4–8.8 (s)
-COOH (Acid) δ 13.0–14.0 (br s) Absentδ 13.0–14.0 (br s)
-OCH₃ (Methyl) Absentδ 3.90 (s) Absent
Aromatic (Ar-H) δ 8.0–8.5 (m, 3H)δ 8.1–8.6 (m, 3H)δ 7.8–8.4 (m, Multi)

Experimental Protocols

Protocol A: Synthesis of 3-Formyl-4-nitrobenzoic Acid

Objective: Hydrolysis of the methyl ester precursor. Source: Adapted from RSC Supplementary Information [1].

  • Reagents: Suspend Methyl 3-formyl-4-nitrobenzoate (3.35 mmol, ~0.70 g) in Water (5 mL).

  • Catalysis: Slowly add Conc. H₂SO₄ (0.5 mL) to the suspension.

  • Reaction: Heat the mixture to 100°C with stirring for 24 hours .

    • Note: The ester is initially insoluble but will dissolve/react over time.

  • Work-up: Cool the reaction to room temperature. A precipitate should form.[2]

  • Isolation: Filter the solid precipitate.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove residual acid catalyst. Dry under vacuum.[2]

  • Yield: Expect ~90% yield as a white/pale yellow solid.

Protocol B: General Schiff Base Derivatization

Objective: Condensation with a primary amine (e.g., Aniline derivatives).

  • Dissolution: Dissolve 3-Formyl-4-nitrobenzoic acid (1.0 eq) in Absolute Ethanol (10 mL/g).

  • Addition: Add the primary amine (1.0–1.1 eq).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Endpoint: Disappearance of the aldehyde spot.

  • Crystallization: Cool the mixture. The Schiff base often precipitates upon cooling. If not, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Characterization: Confirm via IR (presence of 1620 cm⁻¹ C=N).

Performance Comparison

Feature3-Formyl-4-nitrobenzoic Acid (Parent)Schiff Base DerivativesMethyl Ester Precursor
Solubility (Water) Low (pH dependent, soluble > pH 7)Very LowInsoluble
Solubility (Org) Soluble in DMSO, MeOH, DMFSoluble in DMSO, CHCl₃Soluble in DCM, EtOAc
Photostability Light Sensitive (Ortho-nitro effect)Variable (Depends on amine)Light Sensitive
Bioactivity Minimal (Scaffold only)High (Antimicrobial/Cytotoxic)Minimal
Stability Susceptible to oxidation (to di-acid)Susceptible to hydrolysis (Acidic pH)Stable
Mechanism of Action (Photocleavage)

The ortho-nitrobenzaldehyde moiety allows this molecule to function as a photocage. Upon UV irradiation (~365 nm), the nitro group abstracts a hydrogen from the benzylic position (in reduced alcohol forms) or rearranges, leading to cleavage of the linker. This makes the Acid form valuable for designing "Command-and-Control" drug delivery systems where the drug is released only at the target site upon light activation.

References

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of BEF-Phen-Ind and precursors. (Protocol for 3-Formyl-4-nitrobenzoic acid synthesis).

  • PubChem. 4-Nitrobenzoic Acid Spectroscopic Data. (Baseline data for nitro-aromatic shifts).

  • Sigma-Aldrich. 3-Formyl-4-nitrobenzoic acid Product Specification.

  • Asian Journal of Chemistry. Synthesis and Characterization of Schiff Bases of Nitrobenzoic Acids. (General derivatization conditions).

Sources

Validation

A Comparative Guide to the Biological Activity of 3-Formyl-4-nitrobenzoic Acid Analogs

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Small molecules with diverse functionalities serve as the bedrock of drug discovery, offering scaffolds that can be...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. Small molecules with diverse functionalities serve as the bedrock of drug discovery, offering scaffolds that can be tailored to interact with specific biological targets. Among these, aromatic carboxylic acids, particularly those bearing electron-withdrawing groups, have garnered significant attention. This guide provides a comprehensive comparison of the biological activities of 3-formyl-4-nitrobenzoic acid and its analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with pharmacological promise.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives are not only crucial intermediates in chemical synthesis but are also recognized for their wide spectrum of pharmacological properties, including antioxidant, antiviral, anti-inflammatory, antibacterial, and antifungal effects[1]. The introduction of specific functional groups onto the benzoic acid core can dramatically modulate its biological activity. The nitro group (NO₂), a strong electron-withdrawing moiety, is known to be a critical pharmacophore in a variety of bioactive molecules, contributing to antimicrobial and anticancer activities[2]. The formyl group (CHO), an aldehyde functionality, provides a reactive site for the synthesis of a diverse range of derivatives, such as Schiff bases, which themselves exhibit a broad array of biological activities[3][4][5][6][7][8].

The combination of a formyl and a nitro group on the benzoic acid scaffold, as seen in 3-formyl-4-nitrobenzoic acid, presents a unique platform for the development of novel therapeutic agents. This guide will delve into the comparative biological activities of analogs of this core structure, exploring how modifications to the carboxyl, formyl, and nitro functionalities, as well as substitutions on the aromatic ring, influence their efficacy in antimicrobial, anticancer, and enzyme inhibitory applications.

Comparative Biological Activities

The biological potential of 3-formyl-4-nitrobenzoic acid analogs is diverse. By systematically modifying the core structure, researchers have been able to tune the activity towards different biological targets. This section compares the performance of various analogs across key therapeutic areas.

Antimicrobial Activity

The fight against infectious diseases is continually challenged by the emergence of drug-resistant pathogens, necessitating the discovery of new antimicrobial agents. Nitroaromatic compounds have long been a source of antimicrobial drugs, and analogs of 3-formyl-4-nitrobenzoic acid are no exception.

A study on 3-methyl-4-nitrobenzoate derivatives demonstrated significant antifungal activity against various Candida species[2]. The variation in the ester alkyl chain length of the 3-methyl-4-nitrobenzoate core directly impacted the antifungal efficacy.

Table 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogs against Candida guilliermondii [2]

CompoundR Group (Ester)MIC (µM)
1 Methyl39
2 Ethyl>500
3 Propyl62.5
4 Butyl125
5 Isopentyl62.5
6 Pentyl31

The data clearly indicates that the lipophilicity of the ester side chain plays a crucial role in the antifungal activity, with the methyl and pentyl esters exhibiting the highest potency against C. guilliermondii. This suggests that an optimal balance of hydrophobicity and hydrophilicity is necessary for the compound to effectively interact with and penetrate the fungal cell membrane.

Furthermore, Schiff base derivatives of 2-(2-formyl-4-nitrophenoxy)alkanoates have shown moderate to good activity against Gram-positive bacteria, including S. aureus, M. luteus, and S. mutans[6]. This highlights the versatility of the formyl group in generating bioactive derivatives.

Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Benzoic acid derivatives have been explored for their potential to inhibit cancer cell proliferation[9][10][11][12]. The substitution pattern on the benzoic acid ring is a key determinant of cytotoxic activity.

The general principle is that the aromatic scaffold provides a platform for positioning functional groups in three-dimensional space to interact with specific targets within cancer cells, such as enzymes or receptors involved in cell proliferation and survival.

Enzyme Inhibition

Enzyme inhibition is a fundamental mechanism of action for many drugs. Benzoic acid derivatives have been shown to inhibit various enzymes, and the nature and position of substituents on the aromatic ring are critical for their inhibitory potency[14][15].

For example, a study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the presence and position of hydroxyl groups significantly influenced the inhibitory activity[14][15]. While this study did not include 3-formyl-4-nitrobenzoic acid, it underscores the principle that substituent effects are paramount in determining enzyme inhibitory activity. The electron-withdrawing nature of the nitro and formyl groups in 3-formyl-4-nitrobenzoic acid suggests potential for interaction with the active sites of various enzymes. The formyl group, in particular, can form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition.

Structure-Activity Relationship (SAR) Insights

The biological data presented for analogs of substituted nitrobenzoic acids allows for the deduction of several key structure-activity relationships (SAR)[16][17][18][19]. A fundamental understanding of these relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and is often essential for the biological activity of this class of compounds. Its presence can enhance the electrophilicity of the aromatic ring and the reactivity of other functional groups, and it can also participate in hydrogen bonding interactions with biological targets.

  • Influence of the Formyl Group: The aldehyde functionality at the 3-position serves as a versatile handle for chemical modification. The formation of Schiff bases by reacting the formyl group with primary amines is a common strategy to generate a library of analogs with diverse biological activities[4][5][6][7][8]. The nature of the substituent introduced via the Schiff base reaction can significantly impact the compound's steric and electronic properties, and thus its biological activity.

  • Impact of Carboxylic Acid Derivatization: As seen in the antifungal activity of 3-methyl-4-nitrobenzoate esters, modification of the carboxylic acid group can have a profound effect on the compound's physicochemical properties, such as lipophilicity, which in turn influences its ability to cross biological membranes and reach its target[2].

  • Substitution on the Aromatic Ring: The introduction of other substituents on the benzene ring can further modulate the biological activity. For example, the presence of a methyl group at the 3-position in the antifungal agents mentioned earlier was a key feature of the studied series[2].

The interplay of these structural features determines the overall biological profile of the molecule.

SAR_Insights cluster_mods Structural Modifications cluster_props Resulting Properties Core 3-Formyl-4-nitrobenzoic Acid Core Formyl Formyl Group (C3) Core->Formyl Derivatization (e.g., Schiff Bases) Nitro Nitro Group (C4) Core->Nitro Electronic Effects Carboxyl Carboxyl Group (C1) Core->Carboxyl Esterification, Amidation Ring Aromatic Ring Core->Ring Additional Substitution Antimicrobial Antimicrobial Activity Formyl->Antimicrobial Anticancer Anticancer Activity Formyl->Anticancer Enzyme_Inhibition Enzyme Inhibition Formyl->Enzyme_Inhibition Nitro->Antimicrobial Nitro->Anticancer Nitro->Enzyme_Inhibition Carboxyl->Antimicrobial Ring->Antimicrobial Ring->Anticancer

Caption: Structure-Activity Relationship of 3-Formyl-4-nitrobenzoic Acid Analogs.

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and for key biological assays.

Synthesis of a 3-Formyl-4-nitrobenzoic Acid Analog: A Representative Protocol

This protocol describes the synthesis of a Schiff base derivative of 3-formyl-4-nitrobenzoic acid.

Objective: To synthesize a Schiff base by reacting 3-formyl-4-nitrobenzoic acid with a primary amine.

Materials:

  • 3-formyl-4-nitrobenzoic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-formyl-4-nitrobenzoic acid in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 1.05 equivalents of the substituted aniline.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Start 3-Formyl-4-nitrobenzoic Acid + Primary Amine Reaction Reaction in Ethanol with Acetic Acid Catalyst (Reflux) Start->Reaction Cooling Cooling and Precipitation Reaction->Cooling Filtration Vacuum Filtration and Washing Cooling->Filtration Drying Drying Filtration->Drying Product Purified Schiff Base Product Drying->Product

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Formyl-4-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Formyl-4-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Formyl-4-nitrobenzoic acid, offering insights into the principles, protocols, and expected performance of each technique.

The selection of an analytical method is a critical decision that balances specificity, sensitivity, accuracy, and throughput.[2] Here, we delve into three commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—and provide a framework for their validation in the context of 3-Formyl-4-nitrobenzoic acid analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity

Reverse-phase HPLC (RP-HPLC) is arguably the most powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-Formyl-4-nitrobenzoic acid.[3][4] Its high resolving power allows for the separation of the target analyte from structurally similar impurities, making it an indispensable tool for purity assessment and accurate quantification.[5][6]

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust RP-HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. For a polar aromatic compound like 3-Formyl-4-nitrobenzoic acid, a C18 column is a logical starting point for the stationary phase, offering excellent hydrophobic retention.[3] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of an acid, such as phosphoric acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The UV detector wavelength is selected based on the absorbance maximum of 3-Formyl-4-nitrobenzoic acid to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC Method for 3-Formyl-4-nitrobenzoic Acid

Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic).
Flow Rate 1.0 mL/min.[3]
Column Temperature 25°C.[3]
Detection Wavelength Determined by UV scan of the analyte (typically 254 nm).
Injection Volume 10 µL.[3]

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of 3-Formyl-4-nitrobenzoic acid reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Accurately weigh the sample containing 3-Formyl-4-nitrobenzoic acid and dissolve it in the mobile phase to a concentration that falls within the calibration range.

Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the analyte peak from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7][8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard Stock Solution Prep_Cal Prepare Calibration Standards Prep_Standard->Prep_Cal Inject Inject Sample/Standard Prep_Cal->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject HPLC_System HPLC System with C18 Column Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data_Acquisition Data Acquisition Detect->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation Method Validation (ICH) Peak_Integration->Validation

Caption: HPLC analysis workflow for 3-Formyl-4-nitrobenzoic acid.

Gas Chromatography (GC): A Viable Alternative with Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While 3-Formyl-4-nitrobenzoic acid itself is not sufficiently volatile for direct GC analysis, it can be made amenable to this technique through a chemical derivatization process.

Rationale for Derivatization in GC Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a particular analytical method. In the case of GC, derivatization is often used to increase the volatility and thermal stability of polar compounds containing functional groups like carboxylic acids and aldehydes. Esterification of the carboxylic acid group is a common derivatization strategy.

Experimental Protocol: GC-FID Method for 3-Formyl-4-nitrobenzoic Acid (Post-Derivatization)

1. Derivatization Step (Esterification):

  • Accurately weigh the sample containing 3-Formyl-4-nitrobenzoic acid into a reaction vial.

  • Add a suitable esterifying agent (e.g., methanol with an acid catalyst like sulfuric acid or BF3-methanol).

  • Heat the mixture to drive the reaction to completion.

  • After cooling, neutralize the excess acid and extract the resulting ester into an organic solvent.

Instrumentation and Chromatographic Conditions:

ParameterRecommended Condition
GC System A system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Column A non-polar or mid-polar capillary column (e.g., DB-5 or DB-1701).
Injector Temperature 250°C
Oven Temperature Program An initial temperature hold followed by a ramp to a final temperature to ensure separation.
Detector Temperature 280°C
Carrier Gas Helium or Nitrogen at a constant flow rate.

Method Validation:

The validation of a GC method follows the same principles as HPLC, with particular attention paid to the consistency and efficiency of the derivatization step.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Prep_Sample Prepare Sample Solution Derivatization Esterification Derivatization Prep_Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Inject Inject Derivatized Sample Extraction->Inject GC_System GC-FID System Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Data_Acquisition Data Acquisition Detect->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration

Caption: GC analysis workflow with a derivatization step.

UV-Visible Spectrophotometry: A Simple and Rapid Approach

UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds that absorb light in the UV-Vis region. Given the aromatic and nitro-substituted structure of 3-Formyl-4-nitrobenzoic acid, it is expected to have a strong UV absorbance, making this a viable method for its quantification in simple matrices.

Principle of UV-Visible Spectrophotometry

This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol: UV-Visible Spectrophotometry
  • Determination of λmax: Scan a dilute solution of 3-Formyl-4-nitrobenzoic acid in a suitable solvent (e.g., methanol or ethanol) across the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at the λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

Method Validation:

While simpler than chromatographic methods, a UV-Vis spectrophotometric method still requires validation for linearity, accuracy, and precision within a defined range. Specificity is a significant limitation, as any impurity that absorbs at the same wavelength will interfere with the measurement.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Quantification Determine_Lambda_Max Determine λmax Measure_Standards Measure Absorbance of Standards Determine_Lambda_Max->Measure_Standards Prep_Standards Prepare Calibration Standards Prep_Standards->Measure_Standards Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Create_Curve Create Calibration Curve Measure_Standards->Create_Curve Calculate_Conc Calculate Concentration Create_Curve->Calculate_Conc Measure_Sample->Calculate_Conc

Caption: UV-Visible spectrophotometry analysis workflow.

Comparative Summary of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Specificity High (excellent separation of impurities)Moderate to High (dependent on separation)Low (prone to interference from absorbing impurities)
Sensitivity High (ng to pg levels)High (pg to fg levels)Moderate (µg to mg levels)
Sample Throughput ModerateModerateHigh
Sample Preparation Simple dissolutionComplex (requires derivatization)Very Simple (dissolution)
Cost HighHighLow
Best For Purity testing, stability studies, accurate quantification in complex matrices.Analysis of volatile impurities or when HPLC is not available.Rapid, routine analysis of pure samples where interfering substances are not present.

Conclusion

The choice of an analytical method for the quantification of 3-Formyl-4-nitrobenzoic acid is dictated by the specific requirements of the analysis. For applications demanding high specificity and sensitivity, such as in pharmaceutical development and quality control, a validated RP-HPLC method is the unequivocal choice. It provides the necessary resolution to separate and quantify the target analyte in the presence of process-related impurities and degradation products.

Gas Chromatography , while a powerful technique, introduces the complexity of a derivatization step, which can be a source of variability. However, it remains a viable alternative if HPLC instrumentation is unavailable. UV-Visible Spectrophotometry offers a simple, rapid, and cost-effective solution for the routine analysis of relatively pure samples, but its lack of specificity makes it unsuitable for impurity profiling or analysis in complex matrices.

Ultimately, a thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, thereby guaranteeing the quality of the final pharmaceutical product.

References

  • R Discovery. (n.d.). Validation Of Analytical Method Research Articles - Page 1. R Discovery.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of an HPLC Method for 3-Methoxy-4-nitrobenzoic Acid Quantification. BenchChem.
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • CDC Stacks. (n.d.). Supporting Information. CDC Stacks.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Omics. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
  • Fluorochem. (n.d.). 3-Formyl-4-nitrobenzoic acid. Fluorochem.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.
  • Sigma-Aldrich. (n.d.). 3-Formyl-4-nitrobenzoic acid | 1092931-93-5. Sigma-Aldrich.
  • NIH. (n.d.). 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. NIH.
  • PubChem. (n.d.). 4-Formyl-3-nitrobenzoic acid | C8H5NO5 | CID 18462627. PubChem.
  • ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
  • Phenomenex. (n.d.). Gas Chromatography. Phenomenex.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
  • EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. EPA.
  • (n.d.). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID.
  • Benchchem. (n.d.). Detecting Trace Impurities in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: A Comparative Guide to Analytical Methods. Benchchem.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-Formyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Target Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. CAS Registry Number: 1092931-93-5 Chemical Formula: C₈H₅NO₅[1]

Strategic Overview: Safety & Compliance

Disposal of 3-Formyl-4-nitrobenzoic acid requires a nuanced approach due to its bifunctional nature. It contains both a nitro group (–NO₂), which introduces potential energetic instability and oxidative hazards, and an aldehyde group (–CHO), which is susceptible to autoxidation and polymerization.

This guide moves beyond generic "organic waste" instructions. It provides a segregation-first protocol designed to prevent incompatible reactions (e.g., rapid exothermic decomposition) in waste containers, ensuring the safety of laboratory personnel and downstream waste handlers.

Chemical Profile & Hazard Analysis

Effective disposal starts with understanding why the chemical is hazardous. The following data dictates the segregation logic used in Section 3.

Table 1: Physicochemical Safety Data
ParameterDataOperational Implication
CAS Number 1092931-93-5Verify strictly; isomers (e.g., 4-Formyl-3-nitrobenzoic acid) have different reactivities.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2] Irritant)Dust control is critical during solid waste transfer.
Reactivity Nitro-aromatic / AldehydeIncompatible with Strong Bases & Oxidizers.
Flash Point N/A (Solid)Combustible solid; keep away from open flames/sparks.
The Mechanistic Risk: Why Segregation Matters
  • Nitro Group Instability: Nitro-aromatics can decompose violently if heated or subjected to shock, especially in the presence of strong bases (forming unstable salts). Never dispose of this compound in a "Basic Waste" stream (pH > 10).

  • Aldehyde Autoxidation: The aldehyde group can slowly oxidize to a carboxylic acid over time, potentially forming peroxides if ether solvents are present in the waste mixture.

  • Acidic Functionality: As a benzoic acid derivative, it will mobilize in aqueous basic solutions, potentially spreading contamination if not contained in organic streams.

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the waste, categorize it to determine the correct stream.

  • Scenario A: Pure Solid Waste (Expired reagent, excess synthesis product)

    • Action: Do not dissolve. Dispose of as solid hazardous waste.

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

    • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong reducers (e.g., hydrides).

  • Scenario B: Liquid Waste (Reaction mixtures, mother liquors)

    • Action: Segregate based on the primary solvent.

    • Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate): Dispose in "Organic Waste - Non-Halogenated."

    • Halogenated Solvents (e.g., DCM, Chloroform): Dispose in "Organic Waste - Halogenated."

    • Aqueous Mixtures: If the compound is in an aqueous buffer, adjust pH to neutral (pH 6-8) to prevent solubility changes or precipitation in the waste drum.

Phase 2: Packaging & Labeling

The Self-Validating Labeling System: A proper label acts as a final safety check. It must communicate the specific hazards to the waste contractor.

  • Label Content:

    • Chemical Name: 3-Formyl-4-nitrobenzoic acid (Write out full name; do not use abbreviations).

    • Constituents: If in solution, list the solvent and approximate concentration (e.g., "1% in Dichloromethane").

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer [ ] Corrosive

    • Special Note: "Contains Nitro-Aromatic.[3] DO NOT MIX with Strong Bases."

Phase 3: Final Disposal Method
  • Primary Method: High-temperature incineration equipped with an afterburner and scrubber. This ensures complete destruction of the nitro and aromatic rings, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited. The compound is toxic to aquatic life and persists in water systems.

    • Trash/Landfill: Strictly prohibited due to leaching potential.

Visual Workflow: Decision Tree

Use this logic flow to determine the correct disposal path at the bench.

DisposalWorkflow Start Waste Generation: 3-Formyl-4-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidAction Collect in HDPE Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Warning CRITICAL: Do NOT mix with Strong Bases or Oxidizers SolidAction->Warning Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous HaloDisp Organic Waste Bin (Halogenated) Halogenated->HaloDisp NonHaloDisp Organic Waste Bin (Non-Halogenated) NonHalogenated->NonHaloDisp AqDisp Adjust pH 6-8 Dispose in Aqueous Waste Aqueous->AqDisp HaloDisp->Warning NonHaloDisp->Warning

Figure 1: Decision tree for the safe segregation and disposal of 3-Formyl-4-nitrobenzoic acid waste streams.

Emergency Procedures (Spills)

In the event of a benchtop spill, immediate action prevents exposure and contamination.

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P95/N95 respirator if dust is present.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Place waste in a sealed bag, then into the solid hazardous waste container.

  • Wet Spill Cleanup:

    • Absorb with an inert material (vermiculite or sand). Do not use paper towels alone if the solvent is flammable.

    • Collect and place in the appropriate solid waste bin.

    • Clean the surface with soap and water; collect the rinsate as aqueous waste.

References

  • PubChem. (2024).[4] Compound Summary: 3-Formyl-4-nitrobenzoic acid (CID 18462627). National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Formyl-4-nitrobenzoic Acid

This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Formyl-4-nitrobenzoic acid. As a substituted nitrobenzoic acid, this compound warrants a high degree of caution.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Formyl-4-nitrobenzoic acid. As a substituted nitrobenzoic acid, this compound warrants a high degree of caution. The procedures outlined below are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can operate with confidence and protection. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation.

Immediate Hazard Assessment: Understanding the Risks

3-Formyl-4-nitrobenzoic acid and structurally similar compounds present several significant hazards that dictate our personal protective equipment (PPE) strategy. The primary risks are:

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the compound, particularly as a fine dust or powder, can lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of the chemical is harmful and may cause disturbances to the digestive tract.[1][3]

  • Potential for Dust Explosion: Like many fine organic powders, when dispersed in the air in sufficient concentration, this compound can form an explosive mixture.[2]

  • Long-Term Health Risks: Some related nitroaromatic compounds are suspected of causing genetic defects, cancer, or reproductive harm, demanding a conservative approach to minimize all routes of exposure.

The core principle of our safety protocol is containment and isolation —using engineering controls and a robust PPE regimen to prevent any contact with the chemical.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory PPE for handling 3-Formyl-4-nitrobenzoic acid. This represents the minimum standard; specific experimental conditions may require additional protection.

Body PartMinimum PPE RequirementRationale & Key Standards
Eyes & Face Chemical safety goggles with side shields. A face shield must be worn over goggles when handling splash-prone solutions or significant quantities of powder.[4]Protects against dust particles and chemical splashes causing serious eye irritation.[2][3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hands Butyl rubber or nitrile rubber gloves (minimum 0.4 mm thickness).[5] Double-gloving is recommended for extended procedures.Butyl gloves offer excellent protection against nitro-compounds.[6] This prevents skin irritation and absorption.[1] Gloves must be inspected for integrity before each use and changed immediately upon contamination.
Body A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions.[5]Prevents incidental skin contact from spills or dust.[3] Clothing worn in the lab should not be worn outside of the work area.
Respiratory All handling of solid material or solutions must be performed within a certified chemical fume hood.A nuisance-causing concentration of airborne particles can be reached quickly when the powder is dispersed.[2] A fume hood is the primary engineering control to prevent respiratory exposure.[1]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills. Safety footwear should be chemically resistant and cover the entire foot.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, repeatable workflow is critical for safety. The following steps provide a self-validating system for handling 3-Formyl-4-nitrobenzoic acid.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning & Task Execution cluster_post Post-Task & Disposal start Start: New Task Involving 3-Formyl-4-nitrobenzoic acid verify_hood Verify Fume Hood (Check certification & airflow) start->verify_hood assess_task Assess Task: Weighing Solid vs. Handling Solution weigh_solid Task: Weighing Solid assess_task->weigh_solid Solid handle_solution Task: Handling Solution assess_task->handle_solution Solution locate_safety Locate & Verify Eyewash, Safety Shower, Spill Kit locate_safety->assess_task verify_hood->locate_safety ppe_solid Required PPE: - Goggles - Face Shield - Lab Coat - Nitrile/Butyl Gloves (x2) - Work in Fume Hood weigh_solid->ppe_solid ppe_solution Required PPE: - Goggles - Lab Coat + Apron - Nitrile/Butyl Gloves (x2) - Work in Fume Hood handle_solution->ppe_solution execute Execute Task Inside Fume Hood ppe_solid->execute ppe_solution->execute decontaminate Decontaminate Glassware & Surfaces in Fume Hood execute->decontaminate dispose Dispose of Contaminated PPE & Chemical Waste in Labeled Hazardous Waste Container decontaminate->dispose doff_ppe Doff PPE (Gloves First) wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose->doff_ppe

Caption: PPE selection and procedural workflow for handling 3-Formyl-4-nitrobenzoic acid.

Step 1: Pre-Handling Preparation
  • Engineering Control Verification: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and certified.

  • Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

Step 2: Donning Personal Protective Equipment

Follow a specific sequence to avoid cross-contamination.

  • Put on closed-toe shoes and a lab coat.

  • Put on chemical safety goggles.

  • Put on the first pair of nitrile or butyl gloves.

  • Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • If significant dust or splashing is anticipated, don a face shield and a chemical-resistant apron.

Step 3: Active Handling Protocol (Inside Fume Hood)
  • Minimize Dust: When weighing the solid compound, handle it gently. Avoid dropping or creating puffs of powder. Use a weigh boat or creased paper to carefully transfer the material.

  • Containment: Keep the primary container of the chemical sealed when not in active use.

  • Work Practices: Always work at least 6 inches inside the fume hood sash. Do not block the airflow vents.

Step 4: Post-Handling and Doffing PPE
  • Decontamination: Securely seal all chemical waste in a properly labeled hazardous waste container.[7] Decontaminate any non-disposable equipment used.

  • PPE Removal (Doffing): This sequence is critical to prevent contaminating yourself.

    • Remove the outer pair of gloves first, peeling them off so they turn inside-out.

    • Remove the face shield and/or apron.

    • Remove the lab coat.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Remove safety goggles last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Response and Disposal Plan

In the event of an exposure or spill, immediate and correct action is paramount.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[8][9] Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing at once.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][8][10] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][10]

Spill and Waste Disposal Plan
  • Minor Spill (in fume hood): Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.[3] Place it into a labeled, sealed container for hazardous waste. Clean the area with an appropriate solvent and decontaminating solution.

  • Waste Disposal: All 3-Formyl-4-nitrobenzoic acid waste, including contaminated disposable PPE (gloves, weigh boats), must be disposed of as hazardous waste.[7] Do not mix with general laboratory trash. Follow all local, regional, and national regulations for hazardous waste disposal.[1][8][9]

By integrating this comprehensive PPE and handling strategy, you establish a robust safety framework that protects personnel and ensures the integrity of your research.

References

  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. (n.d.). Acros Organics.
  • Safety d
  • SAFETY D
  • ICSC 1684 - 4-NITROBENZOIC ACID. (2021).
  • 4-Nitrobenzoic acid - SAFETY D
  • Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Safety d

Sources

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